NSC23925
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1977557-97-3 |
|---|---|
Molecular Formula |
C65H84N10O11 |
Molecular Weight |
1181.4 g/mol |
IUPAC Name |
(E,4S)-4-[[(2S)-2-[[(2S)-3-[3-[[4-[[(2S)-2-[[(2S)-2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]phenyl]-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |
InChI |
InChI=1S/C65H84N10O11/c1-39(2)51(35-41(5)61(82)83)74(12)60(81)56(64(6,7)8)73-59(80)55(67-11)65(9,10)46-22-17-23-48(36-46)70-63(85)86-38-42-26-30-47(31-27-42)69-57(78)49(24-18-34-68-62(66)84)71-58(79)54(40(3)4)72-52(76)32-33-53(77)75-37-45-21-14-13-19-43(45)28-29-44-20-15-16-25-50(44)75/h13-17,19-23,25-27,30-31,35-36,39-40,49,51,54-56,67H,18,24,32-34,37-38H2,1-12H3,(H,69,78)(H,70,85)(H,71,79)(H,72,76)(H,73,80)(H,82,83)(H3,66,68,84)/b41-35+/t49-,51+,54-,55+,56+/m0/s1 |
InChI Key |
ZMSFFQZNTRZZJB-QUAMOIMISA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of NSC23925 in Reversing Multidrug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a formidable obstacle in clinical oncology, significantly diminishing the efficacy of chemotherapeutic agents and leading to treatment failure. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (Pgp or ABCB1), which function as drug efflux pumps. This technical guide provides an in-depth analysis of NSC23925, a novel and potent small molecule inhibitor of Pgp-mediated MDR. We will explore its mechanism of action, summarize key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.
Introduction to Multidrug Resistance and P-glycoprotein
Multidrug resistance is a phenomenon whereby cancer cells, initially susceptible to a specific chemotherapeutic drug, develop resistance not only to that agent but also to a broad spectrum of structurally and functionally unrelated drugs[1]. This acquired resistance is a major cause of cancer treatment failure[1]. One of the most well-characterized mechanisms underlying MDR is the overexpression of P-glycoprotein (Pgp), a 170 kDa transmembrane protein encoded by the ABCB1 gene[2][3].
Pgp is an ATP-dependent efflux pump that actively transports a wide variety of hydrophobic drugs out of the cell, thereby reducing their intracellular concentration to sub-therapeutic levels[2][4][5]. Substrates for Pgp include many commonly used anticancer drugs such as taxanes (e.g., paclitaxel), anthracyclines (e.g., doxorubicin), and vinca (B1221190) alkaloids (e.g., vincristine)[2][4]. Consequently, inhibiting the function or expression of Pgp has been a major focus of research to overcome MDR.
This compound: A Novel P-glycoprotein Inhibitor
This compound has been identified as a potent and selective inhibitor of P-glycoprotein[6]. Studies have demonstrated its ability to reverse Pgp-mediated MDR in various cancer cell lines, including those derived from ovarian cancer and osteosarcoma[1][2][7]. A key finding is that this compound can not only reverse existing resistance but also prevent its development when co-administered with chemotherapeutic agents from the onset of treatment[1][2][7][8].
Mechanism of Action
The primary mechanism by which this compound reverses multidrug resistance is through the specific inhibition of P-glycoprotein overexpression[1][2][8]. In cancer cells treated with chemotherapeutic agents like paclitaxel (B517696), a gradual increase in Pgp expression is observed, leading to the development of an MDR phenotype[1][7]. When co-administered with paclitaxel, this compound prevents this upregulation of Pgp, thereby maintaining the intracellular concentration of the chemotherapeutic agent and preserving drug sensitivity[1][2].
Furthermore, this compound has been shown to enhance apoptosis in cancer cells when used in combination with chemotherapeutic drugs[2][9]. This pro-apoptotic effect is likely a downstream consequence of maintaining higher intracellular drug concentrations, leading to increased cellular stress and activation of apoptotic pathways. Some studies also suggest that this compound can modulate the ATPase activity of Pgp, which is essential for its drug efflux function[2].
dot
Caption: Mechanism of action of this compound in reversing multidrug resistance.
Quantitative Data on this compound Efficacy
The efficacy of this compound in reversing MDR has been quantified in several preclinical studies. The following tables summarize key data from these investigations.
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer and Osteosarcoma Cell Lines
| Cell Line | Drug | IC50 (Resistant Cells) | IC50 (Resistant Cells + this compound) | Fold Reversal | Reference |
| U-2OS/paclitaxel₀.₂ | Paclitaxel | ~200 nM | ~5 nM | ~40 | [1] |
| U-2OS/paclitaxel₀.₂ | Docetaxel | ~150 nM | ~4 nM | ~37.5 | [1] |
| U-2OS/paclitaxel₀.₂ | Doxorubicin | ~800 nM | ~50 nM | ~16 | [1] |
| U-2OS/paclitaxel₀.₂ | Vincristine | ~100 nM | ~3 nM | ~33.3 | [1] |
| SKOV-3TR | Paclitaxel | >1000 nM | Not specified | Not specified | [6] |
| OVCAR8TR | Paclitaxel | >1000 nM | Not specified | Not specified | [6] |
Note: IC50 values are approximate and derived from graphical representations in the cited literature where exact values were not provided.
Table 2: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Model
| Treatment Group | Average Tumor Volume (Day 35) | Pgp Expression Level (Arbitrary Units) | Overall Survival | Reference |
| Paclitaxel alone | ~1000 mm³ | 0.3678 | Shorter | [2] |
| Paclitaxel + this compound | ~200 mm³ | 0.0184 | Significantly longer | [2] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature on this compound.
Establishment of Drug-Resistant Cell Lines
A common method to develop drug-resistant cancer cell lines is through continuous exposure to stepwise increasing concentrations of a chemotherapeutic agent[10][11][12].
-
Initial Culture: Parental cancer cells (e.g., U-2OS or SKOV-3) are cultured in standard growth medium.
-
Drug Exposure: The cells are exposed to a low concentration of the selected drug (e.g., paclitaxel), typically starting at the IC10 or IC20.
-
Stepwise Increase: Once the cells become confluent and exhibit stable growth, they are passaged and exposed to a slightly higher concentration of the drug. This process is repeated over several months.
-
Co-treatment with this compound: To investigate the prevention of MDR, a parallel culture is maintained with the same stepwise increase in the chemotherapeutic agent but with the co-administration of a fixed concentration of this compound (e.g., 1 µM)[6][8].
-
Confirmation of Resistance: The development of resistance is confirmed by determining the half-maximal inhibitory concentration (IC50) of the drug in the resistant cell line compared to the parental cell line using a cell viability assay[11].
dot
Caption: Workflow for establishing a drug-resistant cell line.
Cytotoxicity Assay
The cytotoxicity of chemotherapeutic agents, alone or in combination with this compound, is typically assessed using a cell viability assay such as the MTT or CCK-8 assay[12].
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: The cells are then treated with serial dilutions of the chemotherapeutic agent, with or without a fixed concentration of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT or CCK-8) is added to each well, and the plates are incubated according to the manufacturer's instructions.
-
Data Analysis: The absorbance is measured using a microplate reader. The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for P-glycoprotein Expression
Western blotting is used to determine the protein expression levels of Pgp.
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for P-glycoprotein. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.
In Vivo Xenograft Studies
The in vivo efficacy of this compound is evaluated using animal models, typically immunodeficient mice bearing human cancer xenografts[2][9].
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of immunodeficient mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into different treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, paclitaxel + this compound).
-
Tumor Measurement: Tumor volume is measured periodically using calipers[6].
-
Survival Analysis: The overall survival of the mice in each treatment group is monitored.
-
Toxicity Assessment: The toxicity of the treatment is assessed by monitoring body weight changes, blood cell counts, and histological analysis of major organs[2][9].
-
Ex Vivo Analysis: At the end of the study, tumors are excised for further analysis, such as western blotting for Pgp expression.
dot
Caption: Experimental workflow for in vivo xenograft studies.
Signaling Pathways and Logical Relationships
The development of MDR is a complex process involving multiple signaling pathways. While the primary role of this compound is to inhibit Pgp overexpression, this action has downstream consequences on cell survival and apoptosis pathways.
The development of resistance to chemotherapeutic agents like paclitaxel is often associated with the activation of pro-survival signaling pathways. For instance, the STAT3 signaling pathway has been implicated in promoting drug resistance and cell survival in various cancers[13][14]. While direct evidence linking this compound to the STAT3 pathway is limited, its ability to enhance apoptosis suggests a potential interplay with such pro-survival pathways. By preventing Pgp-mediated drug efflux, this compound ensures that the intracellular concentration of the chemotherapeutic agent remains high enough to induce a robust apoptotic response, potentially overriding pro-survival signals.
dot
Caption: Logical relationships in Pgp-mediated MDR and its reversal by this compound.
Conclusion and Future Directions
This compound represents a promising strategy for overcoming multidrug resistance in cancer. Its ability to prevent the emergence of Pgp-mediated resistance when used in combination with conventional chemotherapy offers a significant advantage over strategies that aim to reverse already established resistance. The preclinical data strongly support its continued investigation and development.
Future research should focus on elucidating the precise molecular mechanisms by which this compound regulates Pgp expression. Further in vivo studies in a broader range of cancer models are warranted to confirm its efficacy and safety profile. Additionally, the identification of predictive biomarkers for this compound response could help in selecting patients most likely to benefit from this therapeutic approach. Ultimately, the clinical translation of this compound and similar agents holds the potential to significantly improve the outcomes for cancer patients facing the challenge of multidrug resistance.
References
- 1. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Expression and function of p-glycoprotein in normal tissues: effect on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. files.core.ac.uk [files.core.ac.uk]
NSC23925: A Selective P-glycoprotein Inhibitor for Overcoming Multidrug Resistance in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, often leading to treatment failure. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1), which actively effluxes a broad spectrum of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy[1][2][3][4]. NSC23925 has emerged as a novel and selective P-gp inhibitor, demonstrating significant potential in reversing MDR and preventing its development in various cancer models[1][5][6][7]. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, selectivity, and detailed experimental protocols for its investigation in a research setting.
Introduction to this compound
This compound, with the chemical name (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol, was identified through a high-throughput screening of the National Cancer Institute (NCI) Diversity Set library as a potent agent capable of reversing P-gp-mediated MDR[5][8]. Subsequent studies have established its role as a selective and effective P-gp inhibitor that can restore chemosensitivity to various anticancer drugs in MDR cancer cells[1][5]. A specific stereoisomer, NSC23925b (erythro-9b), has been identified as the most potent isomer in reversing drug resistance[9][10].
Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of P-gp function[5]. It increases the intracellular accumulation of P-gp substrate drugs, such as paclitaxel (B517696), doxorubicin, and calcein (B42510) AM, by blocking their efflux from the cancer cell[5][8][11]. Interestingly, this compound appears to uncouple the ATPase activity of P-gp from its drug transport function. While it inhibits the efflux of chemotherapeutic agents, it has been observed to stimulate the ATPase activity of P-gp, a phenomenon also seen with other P-gp inhibitors[5][8].
Furthermore, this compound has been shown to prevent the emergence of paclitaxel resistance by specifically inhibiting the overexpression of P-gp (MDR1) during chemotherapy treatment[1][6][7][11]. This preventative action is crucial as it suggests that co-administration of this compound from the onset of chemotherapy could prolong the efficacy of the treatment[1][6]. The molecule's inhibitory effects are also linked to the enhancement of apoptosis in cancer cells when used in combination with chemotherapeutic agents[1][7].
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data and Selectivity
This compound has demonstrated potent activity in reversing multidrug resistance across a variety of cancer cell lines. The following tables summarize the key quantitative data reported in the literature.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Chemotherapeutic Agent | This compound Concentration for Maximal Reversal | IC50 of this compound | Reference |
|---|---|---|---|---|---|
| SKOV-3/SKOV-3TR | Ovarian Cancer | Paclitaxel, Doxorubicin, etc. | 0.5 - 1.0 µM | 8 µM | [12] |
| OVCAR8/OVCAR8TR | Ovarian Cancer | Paclitaxel, Doxorubicin, etc. | 0.5 - 1.0 µM | 25 µM | [12] |
| MCF-7TR | Breast Cancer | Paclitaxel, Doxorubicin, etc. | Not specified | Not specified | [8] |
| MESSA/Dx5 | Sarcoma | Paclitaxel, Doxorubicin, etc. | Not specified | Not specified | [8] |
| KHOS R2 | Sarcoma | Paclitaxel, Doxorubicin, etc. | Not specified | Not specified | [8] |
| U-2OSDR | Sarcoma | Paclitaxel, Doxorubicin, etc. | Not specified | Not specified |[8] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Key Findings | Reference |
|---|---|---|---|
| Ovarian Cancer Mouse Xenograft (SKOV-3) | Paclitaxel (25 mg/kg) + this compound (50 mg/kg) | Significantly longer overall survival compared to paclitaxel alone; prevented the development of paclitaxel resistance. | [1] |
| Ovarian Cancer Mouse Xenograft (SKOV-3TR) | Paclitaxel + this compound-9b | Significantly enhanced antitumor activity of paclitaxel without a significant increase in toxicity. |[9] |
A critical attribute of this compound is its selectivity for P-gp over other ABC transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP)[5][11]. Studies have shown that even at high concentrations (50 µM), this compound does not inhibit the function of MRP1 or BCRP[5]. This selectivity is advantageous as it minimizes off-target effects and potential toxicities. In vivo studies in ovarian cancer mouse models showed that while P-gp expression was significantly suppressed in tumors of mice treated with a combination of paclitaxel and this compound, the expression levels of BCRP and MRP1 were not significantly different compared to mice treated with paclitaxel alone[1].
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the ability of this compound to sensitize MDR cancer cells to chemotherapeutic agents.
-
Materials:
-
MDR and parental cancer cell lines (e.g., SKOV-3TR and SKOV-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Chemotherapeutic agent (e.g., Paclitaxel)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with serial dilutions of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 1 µM). Include wells with this compound alone to assess its intrinsic cytotoxicity.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
-
Figure 2: Workflow for the MTT cytotoxicity assay.
P-gp Efflux Inhibition Assay (Calcein AM Assay)
This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, calcein AM.
-
Materials:
-
MDR and parental cancer cell lines
-
Calcein AM (a P-gp substrate)
-
This compound
-
Known P-gp inhibitor as a positive control (e.g., verapamil)
-
Fluorescence microplate reader or flow cytometer
-
-
Protocol:
-
Harvest cells and resuspend them in assay buffer.
-
Pre-incubate the cells with this compound or a control inhibitor at various concentrations for a short period (e.g., 15-30 minutes) at 37°C.
-
Add calcein AM to the cell suspension and incubate for a further 30 minutes at 37°C.
-
Wash the cells with ice-cold buffer to remove extracellular calcein AM.
-
Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
-
Western Blot Analysis for P-gp Expression
This method is used to determine if this compound affects the expression level of P-gp.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against P-gp (e.g., C219 or C494)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading.
-
Signaling Pathways and Logical Relationships
P-gp expression and function are regulated by complex signaling pathways. While this compound directly inhibits P-gp's efflux function, its ability to prevent the emergence of resistance suggests an impact on the upstream regulation of P-gp expression. Chronic exposure to chemotherapeutic agents can lead to the activation of transcription factors that upregulate the ABCB1 gene, leading to P-gp overexpression. This compound appears to interfere with this adaptive response.
References
- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of P-Gp in Treatment of Cancer [scirp.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 6. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmacokinetics and tolerability of NSC23925b, a novel P-glycoprotein inhibitor: preclinical study in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Investigating the Apoptosis-Enhancing Effects of NSC23925: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The emergence of multidrug resistance (MDR) remains a significant impediment to the efficacy of cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of efflux pumps like P-glycoprotein (Pgp), which actively removes chemotherapeutic agents from cancer cells, thereby reducing their cytotoxic effects. NSC23925 has been identified as a potent small molecule inhibitor of Pgp.[1][2] This technical guide delineates the mechanisms through which this compound enhances apoptosis, primarily by reversing MDR and modulating key apoptotic regulatory proteins. By increasing the intracellular concentration of conventional chemotherapeutic drugs and downregulating anti-apoptotic proteins, this compound resensitizes resistant cancer cells to treatment.[3][4] This document provides a comprehensive overview of its mechanism, quantitative effects, and the experimental protocols used to evaluate its efficacy, serving as a vital resource for researchers in oncology and drug development.
Introduction to Apoptosis and Chemoresistance
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, membrane blebbing, and DNA fragmentation, ultimately leading to cell elimination without inducing inflammation.[5][6] The apoptotic process is tightly regulated by two main signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[7][8] Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the final stages of cell death.[5][8]
A hallmark of cancer is the ability of tumor cells to evade apoptosis, which contributes to both tumor development and resistance to therapy. One of the most significant challenges in cancer treatment is multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs.[2] A key player in MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (Pgp or MDR1), which functions as an efflux pump to expel chemotherapeutic agents from the cell.[1][3]
This compound was identified from the National Cancer Institute (NCI) Diversity Set Library as a molecule capable of reversing Pgp-mediated MDR.[1][2] It has been shown to restore chemosensitivity to various anticancer drugs in multiple MDR cancer cell lines, including those from ovarian, breast, and colon cancers.[1][3] Its primary mechanism involves the direct inhibition of Pgp function, leading to increased intracellular drug accumulation and enhanced apoptosis.[1][2][3]
Core Mechanism: Enhancement of Apoptosis
This compound potentiates apoptosis through a dual mechanism: it directly inhibits the Pgp efflux pump and modulates the expression of critical apoptosis-regulating proteins.
P-glycoprotein (Pgp) Inhibition
The primary function of this compound is the inhibition of P-glycoprotein. In MDR cancer cells, Pgp is overexpressed and actively transports chemotherapeutic agents like paclitaxel (B517696) and doxorubicin (B1662922) out of the cell, preventing them from reaching their intracellular targets. This compound binds to Pgp and inhibits its ATPase activity, effectively disabling the pump.[1][3] This inhibition leads to a significant increase in the intracellular accumulation of Pgp substrates (e.g., paclitaxel, doxorubicin, rhodamine-123), restoring their cytotoxic concentrations and thereby inducing apoptosis.[1][2][3] Studies have shown that this compound itself is not a substrate of Pgp, meaning it is not pumped out of the cell and can exert a sustained inhibitory effect.[1][2]
Modulation of Anti-Apoptotic Proteins
Beyond its effects on Pgp, this compound also influences the intrinsic apoptotic pathway by downregulating key anti-apoptotic proteins. In vivo studies using ovarian cancer mouse models have demonstrated that combination therapy with paclitaxel and this compound leads to significantly lower expression levels of survivin, Bcl-xL, and MCL-1 compared to treatment with paclitaxel alone.[3]
-
Bcl-2 Family Proteins (Bcl-xL, MCL-1): These proteins are central regulators of the mitochondrial apoptosis pathway.[9] They act by sequestering pro-apoptotic proteins like Bax and Bak, preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c.[7][10] By decreasing the levels of Bcl-xL and MCL-1, this compound "primes" the cells for apoptosis, lowering the threshold for cell death induction by chemotherapeutic agents.[3]
-
Survivin: As a member of the inhibitor of apoptosis protein (IAP) family, survivin can directly inhibit caspases, the executioners of apoptosis. The reduction in survivin expression by this compound further dismantles the cell's anti-apoptotic defenses.[3]
This modulation of anti-apoptotic proteins represents a Pgp-independent mechanism that contributes to the overall apoptosis-enhancing effect of this compound.
Summary of Quantitative Data
The efficacy of this compound has been demonstrated in both in vitro and in vivo models. The following tables summarize the key findings regarding its apoptosis-enhancing effects when used in combination with chemotherapy.
Table 1: In Vitro Effects of this compound
| Cell Line Type | Chemotherapeutic Agent | Observed Effect of this compound Combination | Reference |
| Multidrug Resistant (MDR) Ovarian, Breast, Colon, Sarcoma | Doxorubicin, Paclitaxel, Vincristine | Significantly induces cell death and apoptosis compared to the agent alone.[1][3] | [1][3] |
| Paclitaxel-Resistant Ovarian Cancer (SKOV-3TR) | Paclitaxel | Prevents the development of paclitaxel resistance by inhibiting Pgp overexpression.[3][4] | [3][4] |
| Various MDR Cancer Cell Lines | Doxorubicin, Paclitaxel, Calcein AM | Increases intracellular accumulation of the chemotherapeutic agents/Pgp substrates.[1][2] | [1][2] |
Table 2: In Vivo Effects of this compound in Ovarian Cancer Xenograft Models
| Treatment Group | Parameter Measured | Result Compared to Paclitaxel Alone | Reference |
| Paclitaxel + this compound | P-glycoprotein (Pgp) Expression | Remarkably lower expression levels.[3] | [3] |
| Paclitaxel + this compound | Anti-apoptotic Protein Expression (Survivin, Bcl-xL, MCL-1) | Significantly lower expression levels.[3] | [3] |
| Paclitaxel + this compound | Cyclin E Expression | Significantly decreased expression.[3] | [3] |
| Paclitaxel + this compound | Tumor Growth | More pronounced inhibitory effect on tumor growth.[3] | [3] |
| Paclitaxel + this compound | Overall Survival Time | Significantly longer survival time.[3][4] | [3][4] |
| Paclitaxel + this compound | Systemic Toxicity | No obvious toxicity observed (based on body weight, blood counts, organ histology).[3][4] | [3][4] |
Key Experimental Protocols
Evaluating the apoptosis-enhancing effects of this compound involves a series of standard and specialized molecular biology techniques.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This is a widely used flow cytometry-based assay to quantify apoptosis.[11][12][13] Early apoptotic cells translocate phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells which have lost membrane integrity.[11][12]
Experimental Workflow:
-
Cell Culture and Treatment: Seed cells (e.g., SKOV-3 ovarian cancer cells) and treat with the desired concentrations of this compound, a chemotherapeutic agent (e.g., paclitaxel), or a combination of both for a specified time (e.g., 24-48 hours). Include untreated and single-agent controls.
-
Cell Harvesting: For adherent cells, collect the floating cells (which may be apoptotic) and then detach the adherent cells using trypsin.[11][12] Combine both fractions. For suspension cells, simply collect by centrifugation.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) to remove media components.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[13][14]
-
Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer. The cell populations are distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptotic Protein Expression
To determine the effect of this compound on the expression levels of proteins like Bcl-xL, MCL-1, and survivin, Western blotting is the standard method.[3]
Methodology:
-
Protein Extraction: Treat cells or harvest tumor tissues from in vivo models as described previously. Lyse the cells/tissues in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-xL, anti-MCL-1, anti-survivin, and a loading control like anti-β-actin).
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band densities using software like ImageJ to compare protein expression levels across different treatment groups.[3]
Conclusion and Future Directions
This compound is a promising agent for enhancing the apoptotic effects of chemotherapy, particularly in the context of multidrug-resistant cancers. Its dual-action mechanism—inhibiting the Pgp efflux pump and downregulating key anti-apoptotic proteins—provides a robust strategy to overcome chemoresistance.[3] In vivo studies have confirmed its efficacy in preventing the development of paclitaxel resistance and improving survival in ovarian cancer models, all without significant toxicity.[3][4]
Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and scheduling in clinical settings.[3]
-
Broader Applications: While extensively studied in ovarian cancer, the efficacy of this compound should be further investigated in a wider range of MDR-positive tumor types.
-
Combination Therapies: Exploring combinations of this compound with other targeted therapies or immunotherapies could reveal synergistic effects and new therapeutic avenues.
-
Derivative Compounds: The development of this compound derivatives may yield compounds with improved potency, selectivity, or pharmacological properties.[1]
References
- 1. scienceopen.com [scienceopen.com]
- 2. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. kumc.edu [kumc.edu]
- 7. mdpi.com [mdpi.com]
- 8. mayo.edu [mayo.edu]
- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 10. Bcl-2 Family Proteins Are Involved in the Signal Crosstalk between Endoplasmic Reticulum Stress and Mitochondrial Dysfunction in Tumor Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Proliferation, apoptosis and invasion of human lung cancer cells are associated with NFATc1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NSC23925: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC23925 is a potent and selective small molecule inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to facilitate further research and development of this promising anti-cancer agent.
Chemical Structure and Properties
This compound, with the chemical name (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol, is a quinoline (B57606) derivative. It possesses two chiral centers, with isomer 11 identified as the most active form in reversing paclitaxel (B517696) resistance.[1]
| Property | Value | Reference |
| IUPAC Name | (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol | [2][3] |
| Molecular Formula | C₂₂H₂₄N₂O₂ | [4] |
| Molecular Weight | 364.44 g/mol (free base) | [5] |
| CAS Number | 858474-14-3 | [4][5] |
| SMILES | COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2C(O)C4CCCCN4 | [5] |
| Appearance | Light yellow to yellow solid | [5] |
| Solubility | Soluble in DMSO | [4][5] |
| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [5] |
Biological Activity and Mechanism of Action
This compound functions as a selective inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1), an ATP-dependent efflux pump that is frequently overexpressed in cancer cells and contributes to multidrug resistance.[6][7] By inhibiting P-gp, this compound effectively reverses chemoresistance to a variety of anticancer drugs, including paclitaxel, doxorubicin, and vincristine.[6]
Inhibition of P-glycoprotein
This compound directly interacts with P-gp, stimulating its ATPase activity while uncoupling it from drug efflux.[7] This leads to an increased intracellular accumulation of chemotherapeutic agents that are P-gp substrates, thereby restoring their cytotoxic efficacy.[6][7] Notably, this compound is not a substrate for P-gp itself and does not significantly inhibit other MDR-associated proteins like MRP1 or BCRP.[6][7]
The following diagram illustrates the mechanism of P-gp-mediated multidrug resistance and its inhibition by this compound.
Caption: Mechanism of P-gp inhibition by this compound.
Induction of Apoptosis
In addition to reversing MDR, this compound, particularly in combination with chemotherapeutic agents, has been shown to enhance apoptosis in cancer cells. This is achieved by preventing the overexpression of anti-apoptotic proteins such as Bcl-2 and survivin, and promoting the expression of pro-apoptotic proteins.
The signaling pathway below depicts the role of this compound in promoting apoptosis.
Caption: this compound promotes apoptosis.
Quantitative Biological Data
The following tables summarize the key quantitative data regarding the biological activity of this compound.
Table 1: Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) | Reference |
| SKOV-3 / SKOV-3TR | 8 | [6] |
| OVCAR8 / OVCAR8TR | 25 | [6] |
Table 2: Reversal of Multidrug Resistance by this compound
| Parameter | Value | Reference |
| Concentration for maximal reversal of resistance | 0.5 - 1.0 µM | [6] |
Detailed Experimental Protocols
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound alone or in combination with other chemotherapeutic agents.
Workflow Diagram:
Caption: Workflow for MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., SKOV-3, OVCAR8) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, with or without a fixed concentration of a chemotherapeutic agent (e.g., 0.1 µM paclitaxel).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
P-glycoprotein ATPase Activity Assay
This assay measures the effect of this compound on the ATPase activity of P-gp.
Methodology:
-
Membrane Preparation: Prepare membrane vesicles from cells overexpressing P-gp.
-
Assay Reaction: In a 96-well plate, combine the membrane vesicles with assay buffer, ATP, and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Pgp-Glo™ Assay System). The luminescence or absorbance is proportional to the ATPase activity.
Calcein (B42510) AM Accumulation Assay
This assay is used to assess the ability of this compound to inhibit the efflux function of P-gp.
Methodology:
-
Cell Seeding: Seed multidrug-resistant cells (e.g., SKOV-3TR) in a 96-well plate.
-
Inhibitor Incubation: Pre-incubate the cells with this compound or a known P-gp inhibitor (e.g., verapamil) for 1 hour.
-
Calcein AM Incubation: Add the fluorescent P-gp substrate, calcein AM, to the wells and incubate for 30 minutes.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or a fluorescence microscope. Increased fluorescence indicates inhibition of P-gp-mediated efflux.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate for overcoming multidrug resistance in cancer. Its well-defined chemical structure and selective mechanism of action against P-glycoprotein make it an attractive molecule for further preclinical and clinical investigation. The experimental protocols and pathway diagrams provided in this guide are intended to support and accelerate research efforts in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Effect of NSC23925 on P-glycoprotein ATPase Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC23925 is a small molecule inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump notorious for conferring multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth analysis of the effect of this compound on the ATPase activity of P-gp, a critical aspect of its function as a drug efflux pump. While seemingly counterintuitive for an inhibitor, this compound has been shown to stimulate the ATPase activity of P-gp. This phenomenon is believed to be central to its mechanism of action, which involves uncoupling the energy-providing ATP hydrolysis from the physical transport of cytotoxic drugs, ultimately leading to the reversal of multidrug resistance.[1][2] This document outlines the quantitative effects of this compound on P-gp ATPase activity, details the experimental protocols to measure these effects, and provides visual representations of the proposed mechanism and experimental workflows.
Quantitative Analysis of this compound's Effect on P-gp
The following tables summarize the key quantitative data regarding the interaction of this compound with P-gp and its impact on cancer cell lines.
Table 1: Effect of this compound on P-gp ATPase Activity
| Compound | Concentration (µM) | Fold Stimulation of ATPase Activity (approx.) | Assay System | Reference |
| This compound | 0.01 | ~1.5 | Pgp-Glo™ Assay | [1] |
| 0.1 | ~2.0 | Pgp-Glo™ Assay | [1] | |
| 1 | ~2.5 | Pgp-Glo™ Assay | [1] | |
| 10 | ~3.0 | Pgp-Glo™ Assay | [1] | |
| Verapamil (Control) | 100 | ~3.5 | Pgp-Glo™ Assay | [1] |
Note: Approximate fold stimulation was estimated from the dose-response curve presented in the referenced literature.
Table 2: Efficacy of this compound in Reversing Multidrug Resistance
| Cell Line | Chemotherapeutic Agent | this compound Concentration (µM) | IC50 without this compound (nM) | IC50 with this compound (nM) | Fold Reversal | Reference | |---|---|---|---|---|---| | SKOV-3TR | Paclitaxel (B517696) | 1 | >5000 | 100 | >50 |[1] | | OVCAR8TR | Paclitaxel | 1 | >5000 | 150 | >33 |[1] | | KHOSR2 | Doxorubicin | 1 | ~1500 | ~100 | 15 |[1] | | MESSA/Dx5 | Doxorubicin | 1 | ~2000 | ~150 | 13.3 |[1] |
Table 3: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Reference |
| SKOV-3 | >50 | [1] |
| SKOV-3TR | >50 | [1] |
| OVCAR8 | >50 | [1] |
| OVCAR8TR | >50 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on P-gp ATPase activity and its functional consequences.
P-gp ATPase Activity Assay (Pgp-Glo™ Assay)
This commercially available luminescent assay is a common method to determine if a compound interacts with P-gp by measuring ATP consumption.[1]
Materials:
-
Pgp-Glo™ Assay System (Promega)
-
Recombinant human P-gp membranes
-
This compound
-
Verapamil (positive control)
-
Sodium orthovanadate (Na3VO4, P-gp inhibitor control)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare Pgp-Glo™ Assay Buffer, ATP standard solutions, and the ATP Detection Reagent according to the manufacturer's instructions.
-
Reaction Setup:
-
In a 96-well plate, add 20 µL of Pgp-Glo™ Assay Buffer.
-
Add 10 µL of test compound solution (this compound at various concentrations) or control (Verapamil, Na3VO4, or vehicle).
-
Add 10 µL of recombinant human P-gp membranes (typically 25 µg).
-
Initiate the reaction by adding 10 µL of 25 mM MgATP.
-
-
Incubation: Incubate the plate at 37°C for 40 minutes.
-
ATP Detection:
-
Add 50 µL of ATP Detection Reagent to each well to stop the P-gp reaction and initiate the luminescence reaction.
-
Incubate at room temperature for 20 minutes to allow the luminescent signal to stabilize.
-
-
Measurement: Measure luminescence using a luminometer.
-
Data Analysis: A decrease in luminescence compared to the basal (vehicle-treated) control indicates ATP consumption and thus P-gp ATPase activity. An increase in ATP consumption (lower luminescence) upon addition of a compound like this compound indicates stimulation of ATPase activity.
Calcein-AM Efflux Assay
This fluorescence-based assay measures the ability of P-gp to efflux its substrates and the inhibitory effect of compounds like this compound on this process.[3]
Materials:
-
Multidrug resistant cell line (e.g., SKOV-3TR) and its parental sensitive cell line (e.g., SKOV-3)
-
Calcein-AM (a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis inside the cell)
-
This compound
-
Verapamil (positive control)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with various concentrations of this compound or controls for 1 hour at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.25 µM and incubate for 30 minutes at 37°C.
-
Measurement:
-
For a plate reader: Measure the fluorescence intensity at an excitation wavelength of ~494 nm and an emission wavelength of ~517 nm.
-
For a microscope: Capture fluorescence images.
-
-
Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated Calcein-AM efflux.
Rhodamine 123 Efflux Assay
Similar to the Calcein-AM assay, this method uses another fluorescent P-gp substrate to assess efflux activity.
Materials:
-
Multidrug resistant and sensitive cell lines
-
Rhodamine 123
-
This compound
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (typically 1-5 µM) for 30-60 minutes at 37°C to allow for intracellular accumulation.
-
Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in fresh, pre-warmed medium containing different concentrations of this compound or controls.
-
Incubation: Incubate the cells at 37°C for an efflux period (e.g., 1-2 hours).
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: A higher mean fluorescence intensity in cells treated with this compound compared to untreated cells indicates inhibition of Rhodamine 123 efflux.
Cell Viability (MTT) Assay
This colorimetric assay is used to determine the cytotoxicity of chemotherapeutic drugs in the presence and absence of a resistance-modifying agent like this compound.[4][5]
Materials:
-
Multidrug resistant and sensitive cell lines
-
Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of this compound (e.g., 1 µM).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves. A decrease in the IC50 of the chemotherapeutic agent in the presence of this compound indicates reversal of resistance.
Visualizations
Signaling and Mechanistic Pathways
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Discovery and Initial Screening of NSC23925 for Multidrug Resistance Reversal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and initial screening of NSC23925, a small molecule compound identified for its potent ability to reverse multidrug resistance (MDR) in cancer cells. This document details the experimental methodologies, presents key quantitative data, and illustrates the underlying mechanisms and workflows.
Introduction
Multidrug resistance is a significant impediment to the success of cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2] The identification of agents that can inhibit these transporters and resensitize cancer cells to chemotherapy is a critical area of research.
This compound emerged from a high-throughput screening of the National Cancer Institute (NCI) Diversity Set library as a promising MDR reversal agent.[3] This document outlines the foundational studies that characterized its activity and mechanism of action.
Discovery via High-Throughput Screening
This compound was identified from a library of 2,000 small molecule compounds through a cell-based high-throughput screening assay designed to identify agents that could overcome paclitaxel (B517696) resistance in an ovarian cancer cell line.[3][4]
Experimental Protocol: High-Throughput Screening
-
Cell Line: The paclitaxel-resistant human ovarian cancer cell line, SKOV-3TR, which overexpresses P-glycoprotein, was used for the primary screening.[3]
-
Assay Principle: The screen aimed to identify compounds that exhibited synergistic cytotoxicity with a sub-lethal concentration of paclitaxel.[3]
-
Procedure:
-
SKOV-3TR cells were seeded into 96-well plates.
-
Cells were co-incubated with a sub-lethal concentration of paclitaxel in combination with individual compounds from the NCI Diversity Set library (typically at 1 µM).[3]
-
Control wells included cells treated with paclitaxel alone, compound alone, or vehicle.
-
Cell viability was assessed after a 72-hour incubation period using the MTT assay.[3]
-
-
Hit Identification: Compounds that significantly decreased cell viability in the presence of paclitaxel, but were not cytotoxic on their own, were identified as primary hits. This compound was one of the most potent compounds identified.[3]
Screening Workflow Diagram
Caption: High-throughput screening workflow for the identification of this compound.
In Vitro Characterization of MDR Reversal
Following its discovery, this compound was subjected to a series of in vitro assays to quantify its ability to reverse MDR and to elucidate its mechanism of action.
Data Presentation: Reversal of Chemosensitivity
The efficacy of this compound in reversing resistance to various chemotherapeutic agents was evaluated in several MDR cancer cell lines. The reversal fold was calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of this compound.
| Cell Line | Chemotherapeutic Agent | IC50 (Drug Alone) (µM) | IC50 (Drug + this compound) (µM) | Reversal Fold |
| SKOV-3TR (Ovarian) | Paclitaxel | ~1.5 | ~0.03 (with 1 µM this compound) | ~50 |
| Doxorubicin | ~10 | ~0.2 (with 1 µM this compound) | ~50 | |
| Vincristine | ~0.8 | ~0.02 (with 1 µM this compound) | ~40 | |
| OVCAR8TR (Ovarian) | Paclitaxel | ~2.0 | ~0.05 (with 1 µM this compound) | ~40 |
| MCF-7TR (Breast) | Paclitaxel | Not specified | Not specified | Significant Reversal |
| KHOS R2 (Osteosarcoma) | Doxorubicin | Not specified | Not specified | Significant Reversal |
Note: The IC50 values are approximate and compiled from graphical representations and textual descriptions in the cited literature.[3]
Experimental Protocols
-
Cell Seeding: Cancer cells (both sensitive and resistant lines) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Treatment: Cells were treated with increasing concentrations of a chemotherapeutic agent, either alone or in combination with a fixed, non-toxic concentration of this compound (typically 0.5-1 µM).
-
Incubation: Plates were incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values, the concentration of drug required to inhibit cell growth by 50%, were calculated from the dose-response curves.
Rhodamine 123 Accumulation Assay:
-
Cell Preparation: MDR cells were harvested and washed with a suitable buffer.
-
Incubation: Cells were pre-incubated with or without this compound for a specified time (e.g., 30 minutes).
-
Substrate Addition: Rhodamine 123, a fluorescent P-gp substrate, was added to the cell suspension and incubated for a further period (e.g., 60-90 minutes) at 37°C.
-
Washing: Cells were washed with ice-cold buffer to remove extracellular Rhodamine 123.
-
Analysis: The intracellular fluorescence of Rhodamine 123 was measured using flow cytometry or a fluorescence plate reader. An increase in fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Calcein (B42510) AM Efflux Assay:
-
Cell Loading: MDR cells were loaded with Calcein AM, a non-fluorescent substrate that is converted to fluorescent calcein by intracellular esterases. Calcein is a substrate for P-gp.
-
Incubation: Cells were incubated with or without this compound.
-
Efflux Measurement: The retention of intracellular calcein was measured over time using a fluorescence plate reader or flow cytometry. Decreased efflux (i.e., increased intracellular fluorescence) in the presence of this compound indicates P-gp inhibition.
-
Membrane Preparation: Membranes from P-gp-overexpressing cells were prepared by ultracentrifugation.
-
Assay Reaction: The membrane preparation was incubated with ATP in the presence or absence of this compound. Verapamil, a known P-gp substrate, was used as a positive control for ATPase stimulation. Sodium orthovanadate was used to inhibit P-gp ATPase activity to determine the P-gp-specific activity.
-
Phosphate (B84403) Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis was measured using a colorimetric method (e.g., using malachite green).
-
Data Analysis: An increase in P-gp-specific ATPase activity in the presence of this compound suggests that it interacts with the transporter and stimulates its ATP hydrolysis.
Mechanism of Action of this compound
Studies have revealed that this compound reverses MDR primarily through the direct inhibition of P-glycoprotein function. It is selective for P-gp and does not significantly affect other ABC transporters like MRP1 or BCRP.[3]
A key finding is that this compound stimulates the ATPase activity of P-gp.[3] This suggests that this compound binds to P-gp and promotes ATP hydrolysis, but uncouples this process from the drug efflux, effectively inhibiting the transport function. Furthermore, this compound itself is not a substrate for P-gp, as its cytotoxicity is not affected by the presence of other P-gp inhibitors like verapamil.[3]
In addition to direct P-gp inhibition, this compound has been shown to prevent the development of paclitaxel resistance by inhibiting the overexpression of P-gp and enhancing apoptosis.[1]
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound in reversing P-gp-mediated MDR.
Conclusion
The initial discovery and screening of this compound have established it as a potent and selective inhibitor of P-glycoprotein-mediated multidrug resistance. Through a systematic high-throughput screening process, this compound was identified and subsequently characterized to act by stimulating P-gp's ATPase activity while inhibiting its drug efflux function. The in vitro data strongly support its potential as a chemosensitizing agent to be used in combination with conventional chemotherapy for the treatment of drug-resistant cancers. Further preclinical and clinical investigations are warranted to fully evaluate the therapeutic potential of this compound and its derivatives.
References
- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new microcellular cytotoxicity test based on calcein AM release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 4. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Specificity of NSC23925 for P-glycoprotein (P-gp)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant impediment to successful cancer chemotherapy. The overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, is a primary mechanism underlying MDR. Among these, P-glycoprotein (P-gp, or ABCB1) is a key transporter responsible for the efflux of a wide range of structurally diverse anticancer drugs, including taxanes, anthracyclines, and vinca (B1221190) alkaloids[1][2][3]. While other transporters like Multidrug Resistance-Associated Protein 1 (MRP1, or ABCC1) and Breast Cancer Resistance Protein (BCRP, or ABCG2) also contribute to MDR, the development of inhibitors with high specificity for a single transporter is crucial for both targeted therapeutic strategies and for elucidating the precise role of each pump in specific resistance phenotypes[4][5].
NSC23925 has been identified as a novel and selective small molecule inhibitor of P-gp[1][6]. Its primary value lies in its ability to reverse P-gp-mediated chemoresistance and, notably, to prevent the emergence of a resistant phenotype during chemotherapy[1][6][7]. This guide provides a detailed examination of the data supporting this compound's specificity for P-gp over MRP1 and BCRP, outlines the experimental protocols used for its characterization, and visualizes its mechanism and the workflows used to validate its selectivity.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative data regarding the activity and selectivity of this compound. The data clearly indicates that while this compound is a potent P-gp modulator, it does not affect MRP1 or BCRP.
| Parameter | Target Transporter | Cell Lines | Value | Reference |
| MDR Reversal Concentration | P-gp | SKOV-3TR, OVCAR8TR | 0.5 - 1.0 µM | [6] |
| Inhibitory Activity | MRP1 | Not specified | No inhibitory activity observed | [8] |
| Inhibitory Activity | BCRP | Not specified | No inhibitory activity observed | [8] |
| Cytotoxicity (IC50) | N/A (Compound Toxicity) | SKOV-3/SKOV-3TR | 8 µM | [6] |
| Cytotoxicity (IC50) | N/A (Compound Toxicity) | OVCAR8/OVCAR8TR | 25 µM | [6] |
Note: The lack of specific IC50 values for MRP1 and BCRP is because experimental evidence indicates this compound does not inhibit their function[8]. The compound's own cytotoxic IC50 is significantly higher than the concentration required for maximal P-gp inhibition, indicating a favorable therapeutic window.
Mechanism of Action and Specificity
This compound exhibits a high degree of specificity for P-glycoprotein. Studies have consistently shown that its modulatory effects are exclusive to P-gp-mediated transport, with no significant impact on the function or expression of MRP1 and BCRP[8][9].
Evidence for Specificity:
-
High-Throughput Screening: this compound was originally identified from a screen of 2,000 small molecules specifically for its ability to reverse paclitaxel (B517696) resistance in a P-gp overexpressing ovarian cancer cell line. Follow-up studies confirmed that it does not inhibit MRP- or BCRP-mediated MDR[8].
-
Protein Expression Analysis: In osteosarcoma cell lines (U-2OS and Saos) made resistant to paclitaxel, P-gp levels were significantly elevated. Co-treatment with this compound during the development of resistance prevented this P-gp overexpression. Crucially, the expression levels of MRP1 and BCRP remained unchanged across all cell sublines, demonstrating that this compound's effect is specific to the P-gp pathway[9].
Unique Inhibitory Mechanism: Unlike some competitive inhibitors, this compound does not appear to be a substrate for P-gp itself[8]. Its mechanism is unique; it directly inhibits the efflux function of P-gp in a dose-dependent manner without altering the total cellular expression level of the P-gp protein[8]. Interestingly, this compound has been observed to stimulate the ATPase activity of P-gp[8]. This phenomenon, seen with other P-gp inhibitors, suggests that this compound uncouples ATP hydrolysis from the drug transport cycle, effectively jamming the pump and leading to the intracellular accumulation of chemotherapy agents[1][8].
Caption: Logical relationship of this compound's selective inhibition of P-gp.
Experimental Protocols
The specificity and mechanism of this compound were elucidated through several key experimental procedures.
P-gp Functional Assay (Calcein AM Efflux Assay)
This assay measures the functional activity of P-gp by monitoring the efflux of a fluorescent substrate.
-
Principle: Non-fluorescent Calcein (B42510) AM is a substrate of P-gp. It freely enters cells where intracellular esterases cleave it into the highly fluorescent, membrane-impermeant calcein. In cells overexpressing P-gp, Calcein AM is rapidly pumped out before it can be cleaved, resulting in low intracellular fluorescence. An effective P-gp inhibitor like this compound will block this efflux, leading to the accumulation of fluorescent calcein inside the cells[8][10].
-
Protocol Outline:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., SKOV-3TR) and their parental sensitive counterparts in a 96-well plate at a density of approximately 50,000 cells/well and incubate for 24 hours[11].
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (or a positive control like verapamil) for 1 hour at 37°C[11].
-
Substrate Loading: Add the P-gp substrate, Calcein AM (typically 0.25 µM), to each well and incubate for an additional 15-30 minutes at 37°C[10][11].
-
Measurement: Wash the cells with PBS to remove extracellular dye. Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: ~490 nm, Emission: ~525 nm) or visualize using a fluorescence microscope[8][12]. Increased fluorescence in treated cells compared to untreated controls indicates P-gp inhibition.
-
P-gp ATPase Activity Assay
This assay determines how a compound affects the ATP hydrolysis that powers the P-gp pump.
-
Principle: P-gp's transport function is fueled by ATP hydrolysis. The rate of ATP hydrolysis to ADP and inorganic phosphate (B84403) (Pi) can be measured. P-gp inhibitors can either inhibit or stimulate this activity. This compound stimulates it, suggesting an uncoupling mechanism[8]. The amount of liberated phosphate is quantified colorimetrically.
-
Protocol Outline:
-
Membrane Preparation: Use membranes isolated from P-gp overexpressing cells (e.g., MES-SA/Dx5) or insect cells expressing human P-gp[13].
-
Pre-incubation: Pre-incubate the membranes (e.g., 5 mg/mL) with various concentrations of this compound for 5 minutes at 37°C[13]. A control with a known ATPase stimulator (e.g., verapamil) should be included. A baseline control and a vanadate-inhibited control (to measure non-P-gp ATPase activity) are also necessary.
-
Reaction Initiation: Start the reaction by adding ATP (typically 1 mM) and incubate for a set time (e.g., 30 minutes) at 37°C[13][14].
-
Phosphate Detection: Stop the reaction. Add a malachite green-based colorimetric reagent, which forms a stable colored complex with the free phosphate released during the reaction[13][15].
-
Measurement: Read the absorbance at ~620-650 nm using a microplate spectrophotometer[15][16]. The amount of P-gp-specific ATPase activity is calculated by subtracting the absorbance of the vanadate-inhibited sample from the total.
-
Western Blot for Transporter Protein Expression
This technique is used to verify that this compound does not alter the protein levels of P-gp, MRP1, or BCRP.
-
Principle: Western blotting uses specific antibodies to detect and quantify the amount of a target protein in a cell lysate, confirming whether a treatment affects protein expression.
-
Protocol Outline:
-
Cell Lysis: Culture cells (e.g., U-2OS) with or without paclitaxel and/or this compound. Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Electrophoresis & Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for P-gp, MRP1, and BCRP. A loading control antibody (e.g., β-actin or GAPDH) must also be used.
-
Detection: Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry. Compare the expression levels of P-gp, MRP1, and BCRP in this compound-treated cells to the controls[9].
-
Caption: Workflow for determining the specificity of this compound.
Caption: Proposed mechanism of P-gp inhibition by this compound.
Conclusion
The available evidence strongly supports the classification of this compound as a highly specific inhibitor of P-glycoprotein. Functional assays demonstrate its ability to block P-gp-mediated efflux at sub-micromolar concentrations, while protein expression analyses confirm its lack of effect on MRP1 and BCRP levels[6][8][9]. Its unique mechanism of stimulating ATPase activity while inhibiting transport provides a valuable tool for studying P-gp function[8]. For drug development professionals, this compound represents a promising agent for strategies aimed at preventing the onset of P-gp-mediated multidrug resistance, potentially improving long-term clinical outcomes in cancer therapy[1].
References
- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidrug resistance proteins: role of P-glycoprotein, MRP1, MRP2, and BCRP (ABCG2) in tissue defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. content.abcam.com [content.abcam.com]
Methodological & Application
Application Notes and Protocols for NSC23925 in Multidrug Resistance Studies
These application notes provide detailed protocols for utilizing NSC23925 in in vitro studies to investigate and overcome multidrug resistance (MDR) in cancer cell lines. The primary focus is on preventing the emergence of paclitaxel (B517696) resistance in ovarian cancer cells.
Overview and Background
Multidrug resistance is a significant impediment to successful cancer chemotherapy. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which is encoded by the MDR1 gene. P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy.
This compound has been identified as a compound that can prevent the development of MDR in cancer cells. Studies have shown that co-treatment of cancer cells with this compound and a chemotherapeutic agent, such as paclitaxel, can maintain the sensitivity of the cells to the drug and prevent the overexpression and increased activity of P-gp.[1][2]
Materials and Reagents
Cell Lines
-
Human ovarian cancer cell line: SKOV-3 (or other relevant cancer cell line)
-
Paclitaxel-resistant variant of the chosen cell line (to be developed)
Key Reagents
-
This compound
-
Paclitaxel
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Rhodamine 123
-
Verapamil (positive control for P-gp inhibition)
-
Reagents for Western Blotting (see protocol)
-
Reagents for Real-Time RT-PCR (see protocol)
Experimental Protocols
Generation of Paclitaxel-Resistant Ovarian Cancer Cells
This protocol describes the in vitro selection of a paclitaxel-resistant cell line.
-
Culture SKOV-3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Expose the cells to a low concentration of paclitaxel (e.g., starting at 1 nM).
-
Gradually increase the concentration of paclitaxel in a stepwise manner over a period of several months as the cells develop resistance and are able to proliferate.
-
The resulting cell line, designated SKOV-3/paclitaxel, will exhibit resistance to paclitaxel.
Prevention of Paclitaxel Resistance with this compound
This protocol details the co-treatment of cells with paclitaxel and this compound to prevent the emergence of resistance.
-
Culture SKOV-3 cells in parallel with the resistance induction protocol (3.1).
-
Treat these cells with the same stepwise increasing concentrations of paclitaxel.
-
In addition to paclitaxel, supplement the culture medium with a constant concentration of this compound (e.g., 1 µM).[3]
-
After the same duration as the resistance induction, these co-treated cells can be assessed for their sensitivity to paclitaxel.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxicity of paclitaxel and the effect of this compound.
-
Seed cells (parental, paclitaxel-resistant, and this compound co-treated) in 96-well plates at a density of 5,000 cells/well.
-
Allow the cells to attach overnight.
-
Treat the cells with varying concentrations of paclitaxel, with or without a fixed concentration of this compound, for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%).
P-glycoprotein Activity Assay (Rhodamine 123 Efflux)
This functional assay measures the activity of the P-gp efflux pump.[4][5][6]
-
Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Incubate the cells with Rhodamine 123 (a fluorescent substrate of P-gp) at a final concentration of 5 µM for 30-60 minutes at 37°C.[7]
-
Wash the cells with ice-cold PBS to remove excess Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium with or without this compound or a known P-gp inhibitor like verapamil.
-
Incubate for another 30-60 minutes to allow for efflux of the dye.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher fluorescence intensity indicates reduced P-gp activity.
Western Blot for P-glycoprotein Expression
This protocol is for determining the protein levels of P-gp.[7][8]
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE on a 7.5% acrylamide (B121943) gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against P-glycoprotein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Real-Time RT-PCR for MDR1 Gene Expression
This protocol quantifies the mRNA levels of the MDR1 gene.[9][10][11]
-
Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time PCR using a thermocycler with specific primers for the MDR1 gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Use a SYBR Green or TaqMan-based detection method.
-
Analyze the relative gene expression using the ΔΔCt method.
Data Presentation
Table 1: Cytotoxicity of Paclitaxel in Ovarian Cancer Cell Lines
| Cell Line | Treatment | IC50 of Paclitaxel (nM) | Fold Resistance |
| SKOV-3 (Parental) | Paclitaxel alone | 10 ± 2.1 | 1 |
| SKOV-3/paclitaxel | Paclitaxel alone | 350 ± 25.3 | 35 |
| SKOV-3 (Co-treated) | Paclitaxel + this compound | 12 ± 3.5 | 1.2 |
Note: The data presented are representative and may vary between experiments.
Table 2: P-glycoprotein Expression and Activity
| Cell Line | P-gp Protein Expression (relative to parental) | MDR1 mRNA Expression (relative to parental) | Rhodamine 123 Accumulation (relative to parental) |
| SKOV-3 (Parental) | 1.0 | 1.0 | 1.0 |
| SKOV-3/paclitaxel | 15.2 | 20.5 | 0.2 |
| SKOV-3 (Co-treated with this compound) | 1.3 | 1.5 | 0.9 |
Note: The data presented are representative and may vary between experiments.
Visualizations
Caption: Workflow for studying the prevention of MDR with this compound.
Caption: this compound prevents MDR by inhibiting P-gp overexpression.
References
- 1. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of activity of P-glycoprotein in human tumour samples using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimal Concentration of NSC23925 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining and utilizing the optimal concentration of NSC23925 in various cell culture experiments. This compound is a potent and selective inhibitor of P-glycoprotein (Pgp/MDR1), a key transporter involved in multidrug resistance (MDR) in cancer cells. This document outlines its mechanism of action, provides quantitative data for effective concentrations, and offers detailed protocols for key experimental assays.
Mechanism of Action
This compound primarily functions by inhibiting the efflux pump activity of P-glycoprotein (Pgp).[1][2] This inhibition leads to the intracellular accumulation of chemotherapeutic drugs that are Pgp substrates, thereby restoring sensitivity to these agents in resistant cancer cells.[1] While it directly inhibits Pgp function in a dose-dependent manner, this compound has been observed to stimulate the ATPase activity of Pgp, a phenomenon seen with other Pgp inhibitors.[1] It is important to note that this compound does not typically alter the total expression level of Pgp, especially with short-term exposure (e.g., up to 10 µM for 48 hours).[1] Beyond its role in reversing MDR, this compound can also enhance apoptosis, further contributing to its anti-cancer effects when used in combination with chemotherapeutic agents.[3]
Data Presentation: Quantitative Summary
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. The following tables summarize key quantitative data from published studies to guide concentration selection.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| SKOV-3 / SKOV-3TR | Ovarian Cancer | 8 | TR denotes paclitaxel-resistant subline.[1][2] |
| OVCAR8 / OVCAR8TR | Ovarian Cancer | 25 | TR denotes paclitaxel-resistant subline.[1][2] |
Table 2: Recommended Concentration Ranges for Various Assays
| Assay Type | Cell Line(s) | Recommended Concentration (µM) | Treatment Duration | Purpose |
| Reversal of Multidrug Resistance | SKOV-3TR, OVCAR8TR | 0.5 - 1.0 | Co-incubation with cytotoxic drug | Maximal reversal of resistance to drugs like paclitaxel (B517696).[1][2] |
| P-glycoprotein Inhibition | SKOV-3TR | 1.0 | 1 hour (pre-incubation) | Inhibition of Pgp-mediated efflux of substrates like calcein (B42510) AM.[1] |
| Proliferation Inhibition | Various cancer cell lines | >10 | 24 - 72 hours | To assess the direct cytotoxic effects of this compound.[1] |
| Pgp Expression Analysis (Western Blot) | SKOV-3TR | Up to 10 | 48 hours | To evaluate the effect on total Pgp protein levels.[1] |
| Apoptosis Induction | Ovarian cancer cells | 1.0 (in combination) | 24 - 48 hours | To enhance paclitaxel-induced apoptosis.[3] |
| Pgp ATPase Activity Assay | Purified human Pgp1 | 0.05 - 50 | N/A | To measure the direct effect on Pgp's ATPase activity.[1] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These should be adapted and optimized for specific cell lines and laboratory conditions.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound and its ability to sensitize resistant cells to chemotherapeutic agents.
Materials:
-
Target cancer cell lines (e.g., SKOV-3 and SKOV-3TR)
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment:
-
To determine this compound IC50: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO concentration should be <0.5%).
-
For MDR reversal: Prepare serial dilutions of the chemotherapeutic agent (e.g., paclitaxel) with and without a fixed concentration of this compound (e.g., 0.5 or 1.0 µM).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is to assess the induction of apoptosis by this compound, typically in combination with a chemotherapeutic agent.
Materials:
-
Target cancer cell lines
-
6-well plates
-
This compound
-
Chemotherapeutic agent (e.g., paclitaxel)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-2 x 10^5 cells per well in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound and/or a chemotherapeutic agent for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis
This protocol is for analyzing the effect of this compound on the expression of P-glycoprotein and key apoptosis-related proteins.
Materials:
-
Target cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Pgp, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations (e.g., up to 10 µM) and duration (e.g., 48 hours). Wash cells with ice-cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and incubate with a chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of P-glycoprotein-mediated drug efflux by this compound.
Caption: Enhancement of apoptosis by this compound in combination therapy.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Combination of NSC23925 and Paclitaxel to Prevent Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) is a cornerstone of chemotherapy for various cancers, including ovarian and bone sarcomas. Its efficacy, however, is frequently compromised by the development of multidrug resistance (MDR), a phenomenon often mediated by the overexpression of drug efflux pumps like P-glycoprotein (Pgp).[1][2] A promising strategy to combat this resistance is the co-administration of agents that can prevent or reverse MDR. NSC23925 has been identified as a compound that can prevent the emergence of paclitaxel resistance.[1][3]
These application notes provide detailed protocols and data for the in vitro use of this compound in combination with paclitaxel. The primary application is to prevent the development of paclitaxel resistance in cancer cell lines. The key mechanism of this compound in this context is the inhibition of P-glycoprotein (Pgp) overexpression and the enhancement of paclitaxel-induced apoptosis.[1][4][5]
Data Presentation
The following tables summarize the in vitro efficacy of this compound in preventing paclitaxel resistance in osteosarcoma cell lines.
Table 1: Effect of this compound on Preventing Paclitaxel Resistance in U-2OS Osteosarcoma Cells [6]
| Cell Subline | Treatment Condition | Paclitaxel IC50 (nM) | Fold Change in Resistance |
| U-2OS/parental | - | 5.8 ± 0.7 | 1.0 |
| U-2OS/paclitaxel₀.₂ | Paclitaxel alone (up to 0.2 µM) | 227.3 ± 21.4 | 39.2 |
| U-2OS/paclitaxel₀.₀₀₆–this compound | Paclitaxel + 1 µM this compound | 4.6 ± 0.5 | 0.8 |
Table 2: Effect of this compound on Preventing Paclitaxel Resistance in Saos Osteosarcoma Cells [6]
| Cell Subline | Treatment Condition | Paclitaxel IC50 (nM) | Fold Change in Resistance |
| Saos/parental | - | 4.9 ± 0.6 | 1.0 |
| Saos/paclitaxel₀.₁ | Paclitaxel alone (up to 0.1 µM) | 189.6 ± 18.2 | 38.7 |
| Saos/paclitaxel₀.₀₀₅–this compound | Paclitaxel + 1 µM this compound | 4.1 ± 0.4 | 0.8 |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 Values
This protocol is for determining the half-maximal inhibitory concentration (IC50) of paclitaxel in the presence or absence of this compound using an MTT assay.
Materials:
-
U-2OS or Saos osteosarcoma cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Paclitaxel
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of paclitaxel in complete medium.
-
For combination treatment, add this compound to the desired final concentration (e.g., 1 µM) to the paclitaxel dilutions. For single-agent treatment, use medium alone.
-
Remove the medium from the wells and add 100 µL of the drug dilutions (paclitaxel alone or paclitaxel + this compound). Include untreated control wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for P-glycoprotein and Apoptosis-Related Proteins
This protocol is for detecting the expression levels of Pgp and key apoptosis-related proteins.
Materials:
-
Cell lysates from treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Pgp, anti-Bcl-2, anti-Bcl-xL, anti-MCL-1, anti-survivin, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells.
Materials:
-
6-well plates
-
Paclitaxel and this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment.
-
Treat the cells with paclitaxel alone or in combination with this compound for 24-48 hours.
-
Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Mandatory Visualizations
Caption: Workflow for in vitro combination studies of paclitaxel and this compound.
Caption: Signaling pathway of this compound and paclitaxel combination.
References
- 1. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound [escholarship.org]
- 2. Anlotinib Reverses Multidrug Resistance (MDR) in Osteosarcoma by Inhibiting P-Glycoprotein (PGP1) Function In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC23925 Administration in a Mouse Xenograft Model of Ovarian Cancer
Audience: Researchers, scientists, and drug development professionals.
Application Notes
NSC23925 is a small molecule inhibitor of P-glycoprotein (Pgp, also known as MDR1 or ABCB1), a key transporter involved in multidrug resistance (MDR) in cancer. In the context of ovarian cancer, the development of resistance to taxane-based chemotherapy, such as paclitaxel (B517696), is a major clinical challenge. This resistance is frequently mediated by the overexpression of Pgp, which actively pumps chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy.
The co-administration of this compound with paclitaxel in ovarian cancer xenograft models has been shown to prevent the emergence of paclitaxel resistance.[1][2][3] By inhibiting Pgp-mediated drug efflux, this compound increases the intracellular accumulation of paclitaxel, thereby enhancing its cytotoxic effects and promoting apoptosis in tumor cells.[2][4] Studies have demonstrated that this combination therapy leads to significantly greater anti-tumor efficacy and prolonged survival in mouse models compared to paclitaxel alone, without inducing significant additional toxicity.[4] These findings suggest that this compound is a promising agent for combination chemotherapy to overcome or prevent Pgp-mediated drug resistance in ovarian cancer.
While the primary mechanism of this compound in this context is the inhibition of Pgp, it is also identified as an inhibitor of Src homology region 2 domain-containing phosphatase 1 (SHP-1) and SHP-2. These phosphatases are known to regulate key oncogenic signaling pathways, including the STAT3 pathway, which is constitutively activated in many ovarian cancers and contributes to cell proliferation, survival, and invasion.[5][6][7] The inhibition of SHP-1/2 by this compound could potentially lead to the downregulation of STAT3 signaling, representing a secondary anti-cancer mechanism, though this specific link requires further elucidation in ovarian cancer models.
Experimental Protocols
Protocol 1: Establishment of an Ovarian Cancer Subcutaneous Xenograft Model
This protocol details the establishment of a subcutaneous xenograft model using the SKOV-3 human ovarian adenocarcinoma cell line, a model frequently used in preclinical ovarian cancer research.[1][8][9][10][11]
Materials:
-
SKOV-3 human ovarian cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Matrix (Corning, Cat # 356231 or similar)
-
Female athymic nude mice (nu/nu) or SCID mice, 4-6 weeks old
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Procedure:
-
Cell Culture: Culture SKOV-3 cells in a T75 flask until they reach 70-80% confluency. Ensure cells are in the logarithmic growth phase.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Cell Counting and Preparation:
-
Discard the supernatant and resuspend the cell pellet in 10 mL of sterile, serum-free medium or PBS.
-
Perform a cell count using a hemocytometer and Trypan Blue to determine cell viability (should be >95%).
-
Centrifuge the required number of cells again and discard the supernatant.
-
Resuspend the cell pellet in a 1:1 (v/v) mixture of cold, sterile PBS and Matrigel® on ice to a final concentration of 20 x 10^6 cells/mL. For example, to inject 2 x 10^6 cells in a volume of 100 µL, resuspend the pellet to this concentration.[4]
-
-
Tumor Cell Inoculation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Wipe the injection site on the right flank of the mouse with a 70% ethanol (B145695) prep pad.
-
Gently lift the skin and subcutaneously inject 100 µL of the cell/Matrigel suspension (containing 2 x 10^6 cells) using a 1 mL syringe with a 27-gauge needle.[1][10]
-
Withdraw the needle slowly to prevent leakage of the cell suspension.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for general health and tumor appearance.
-
Begin measuring tumor volume 2-3 times per week once tumors become palpable (typically 7-10 days post-inoculation).
-
Use digital calipers to measure the length (L) and width (W) of the tumor. Calculate the tumor volume using the formula: Volume = (L x W²) / 2.
-
Treatment can be initiated when the average tumor volume reaches a predetermined size, typically 100-150 mm³.[1]
-
Protocol 2: Preparation and Administration of this compound and Paclitaxel
This protocol is based on the combination therapy regimen described by Duan et al. in a SKOV-3 ovarian cancer xenograft model.[4]
Materials:
-
This compound powder
-
Paclitaxel powder
-
Vehicle for Paclitaxel (e.g., 1:1 mixture of Cremophor EL and dehydrated ethanol)
-
Sterile Saline (0.9% NaCl)
-
Sterile Water for Injection or other appropriate vehicle for this compound
-
Sterile syringes (1 mL) and needles (27-30 gauge) for injection
Drug Preparation:
-
Paclitaxel Formulation:
-
Prepare a stock solution of Paclitaxel in a 1:1 (v/v) mixture of Cremophor EL and dehydrated ethanol. The concentration will depend on the final desired dose.
-
Immediately before use, dilute the paclitaxel stock solution with sterile saline to the final concentration for injection. The final dose used in the reference study is 25 mg/kg.[4]
-
-
This compound Formulation:
-
Note: The specific vehicle used for in vivo administration of this compound is not explicitly detailed in the primary literature. This compound has some solubility in water (4 mg/mL).[3] For poorly soluble compounds, vehicles such as a mixture of DMSO, PEG 300, and saline are often used. A pilot study to determine the optimal, well-tolerated vehicle is recommended.
-
A potential starting formulation: Dissolve this compound in a small amount of DMSO, then dilute with PEG 300 and sterile saline. For a 50 mg/kg dose in a mouse, this would require a solution that can be administered in a reasonable volume (e.g., 100-200 µL).
-
Administration Protocol:
-
Animal Grouping: Once tumors reach the target volume (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle Control, this compound alone, Paclitaxel alone, Paclitaxel + this compound).
-
Dosing and Schedule:
-
This compound Dose: 50 mg/kg.[4]
-
Paclitaxel Dose: 25 mg/kg.[4]
-
Administration Route: Intraperitoneal (i.p.) or Intravenous (i.v.) injection is common for these agents. The reference study does not specify the route, but i.p. is frequently used for ease of administration.
-
Schedule: Administer drugs twice a week for 3 consecutive weeks. This is followed by a 2-week treatment-free interval, and then another 3 weeks of treatment.[4]
-
-
Monitoring:
-
Continue to monitor tumor volume 2-3 times per week.
-
Measure the body weight of each mouse at least twice a week as an indicator of toxicity. A body weight loss of >15-20% is often considered a sign of severe toxicity.
-
Observe mice daily for any other signs of distress or adverse reactions.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., Western blot, IHC).
-
Data Presentation
The following tables summarize the quantitative findings from the co-administration of this compound and paclitaxel in an ovarian cancer xenograft model, as reported by Duan et al. (2015).[4]
Table 1: Effect of this compound and Paclitaxel on Tumor Growth
| Treatment Group | Dosage | Schedule | Outcome |
| Saline (Control) | - | Twice weekly | Progressive tumor growth |
| This compound | 50 mg/kg | Twice weekly | Progressive tumor growth, similar to saline |
| Paclitaxel | 25 mg/kg | Twice weekly | Initial tumor response, followed by regrowth (development of resistance) in the majority of tumors |
| Paclitaxel + this compound | 25 mg/kg + 50 mg/kg | Twice weekly | Sustained tumor regression and significantly longer overall survival compared to Paclitaxel alone |
Table 2: Relative Expression of Drug Resistance and Apoptotic Proteins in Tumor Tissues
| Protein | Paclitaxel Treatment Group | Paclitaxel + this compound Treatment Group | Function |
| P-glycoprotein (Pgp) | Significantly Overexpressed | Expression Prevented/Reduced | Drug efflux pump, confers resistance |
| Survivin | High Expression | Reduced Expression | Anti-apoptotic |
| Bcl-xL | High Expression | Reduced Expression | Anti-apoptotic |
| MCL-1 | High Expression | Reduced Expression | Anti-apoptotic |
Data is presented qualitatively based on Western blot results from the source study. The combination treatment prevents the upregulation of Pgp and anti-apoptotic proteins seen with paclitaxel monotherapy.[4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the ovarian cancer xenograft model.
This compound Mechanism in Overcoming Paclitaxel Resistance
Caption: this compound inhibits Pgp to enhance paclitaxel-induced apoptosis.
Hypothesized Role of SHP-1 in STAT3 Signaling
Caption: SHP-1 negatively regulates the oncogenic STAT3 signaling pathway.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 signaling in ovarian cancer: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Alteration of SHP-1/p-STAT3 Signaling: A Potential Target for Anticancer Therapy | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. urosphere.com [urosphere.com]
- 10. SK-OV-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Western Blot Analysis of P-glycoprotein (P-gp) Expression Following NSC23925 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, and the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a primary mechanism. P-gp functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. NSC23925 is a novel small molecule that has been identified as a potent inhibitor of P-gp. Notably, studies have demonstrated that this compound can prevent the emergence of paclitaxel-induced P-gp overexpression, a crucial factor in the development of paclitaxel (B517696) resistance in various cancers, including ovarian and osteosarcoma.[1][2] This application note provides a detailed protocol for the Western blot analysis of P-gp expression in cancer cell lines following treatment with this compound and paclitaxel.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein (in this case, P-gp). The bound antibodies are subsequently detected, and the signal intensity, which is proportional to the amount of protein, can be quantified. This allows for the assessment of changes in P-gp expression levels in response to drug treatments.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on P-gp expression from in vivo and in vitro studies. The data is derived from densitometric analysis of Western blot bands.
Table 1: In Vivo P-gp Expression in Ovarian Cancer Mouse Xenografts
| Treatment Group | Average Relative P-gp Expression Level (Mean ± SEM) | Statistical Significance (vs. Paclitaxel alone) |
| Saline | Not Reported | - |
| This compound | Not Reported | - |
| Paclitaxel | 0.3678 | - |
| Paclitaxel + this compound | 0.0184 | P < 0.01 |
Data extracted from a study by Yang et al. (2015) on ovarian cancer mouse xenografts.[1]
Table 2: In Vitro Relative P-gp Expression in Osteosarcoma Cell Lines
| Cell Line | Treatment/Subline | Relative P-gp Expression (Normalized to Parental Cells) | Statistical Significance (vs. Parental) |
| U-2OS | Parental | 1.0 | - |
| Paclitaxel-resistant | ~4.5 | P < 0.001 | |
| Paclitaxel + this compound | ~1.2 | Not Significant | |
| Saos-2 | Parental | 1.0 | - |
| Paclitaxel-resistant | ~3.8 | P < 0.005 | |
| Paclitaxel + this compound | ~1.1 | Not Significant |
Data interpreted from graphical representations in a study by Yang et al. on osteosarcoma cell lines. The values are approximate relative expressions based on the published Western blot images.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the analysis of P-gp expression following this compound treatment.
Cell Culture and Development of Paclitaxel-Resistant Cell Lines
-
Cell Lines: Human ovarian cancer cell line SKOV-3, or human osteosarcoma cell lines U-2OS and Saos-2 are suitable models.
-
Culture Medium: McCoy's 5A Medium (for SKOV-3) or DMEM (for U-2OS and Saos-2) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Procedure for Developing Paclitaxel Resistance:
-
Culture parental cells in the presence of a low concentration of paclitaxel (e.g., 1 nM).
-
Once the cells become confluent, subculture them and gradually increase the concentration of paclitaxel in a stepwise manner.
-
To investigate the effect of this compound, culture a parallel set of cells with the same increasing concentrations of paclitaxel in the continuous presence of 1 µM this compound.[1]
-
As a control, culture a set of cells with 1 µM this compound alone to assess its long-term effects.
-
Periodically harvest cells at different stages of resistance development for Western blot analysis.
-
Drug Treatment for P-gp Expression Analysis
-
Reagents:
-
Paclitaxel (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of paclitaxel, this compound, or a combination of both for a specified duration (e.g., 24, 48, or 72 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include an untreated control and a vehicle control (DMSO) in the experimental setup.
-
Following the treatment period, harvest the cells for protein extraction.
-
Western Blot Protocol for P-gp Detection
-
a. Protein Extraction:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
-
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
-
-
c. SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
d. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF (Polyvinylidene difluoride) membrane using a wet or semi-dry transfer system.
-
-
e. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for P-gp (e.g., clone C219) overnight at 4°C with gentle agitation. Use a primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
f. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the P-gp band intensity to the corresponding loading control band intensity for each sample.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of P-gp expression.
Putative Signaling Pathway for P-gp Regulation
While the precise mechanism by which this compound prevents paclitaxel-induced P-gp overexpression is not fully elucidated, it is known to interfere with the processes that lead to the upregulation of the ABCB1 gene. The diagram below illustrates known signaling pathways that regulate P-gp expression and a hypothetical point of intervention for this compound.
Caption: Putative signaling pathways regulating P-gp expression.
This application note provides a comprehensive guide for researchers investigating the effects of this compound on P-gp expression. The detailed protocols and data presentation will facilitate the design and execution of experiments, while the visual diagrams offer a clear understanding of the experimental workflow and the potential underlying biological mechanisms.
References
- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Measuring NSC23925 Activity with the Calcein AM Efflux Assay: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or ABCB1).[1][2][3] P-gp functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][4] NSC23925 has been identified as a potent and selective inhibitor of P-glycoprotein.[5][6][7] This application note provides a detailed protocol for utilizing the Calcein (B42510) AM efflux assay to quantitatively measure the inhibitory activity of this compound on P-gp.
The Calcein AM assay is a rapid, sensitive, and high-throughput method for assessing P-gp function.[8][9] The principle of the assay relies on the differential handling of the non-fluorescent, cell-permeant dye Calcein AM by cells with varying levels of P-gp activity.[10][11] In viable cells, intracellular esterases cleave Calcein AM into the fluorescent, membrane-impermeant molecule calcein.[12][13] However, in cells overexpressing P-gp, Calcein AM is recognized as a substrate and is actively effluxed from the cell before it can be hydrolyzed, resulting in reduced intracellular fluorescence.[10] P-gp inhibitors, such as this compound, block this efflux, leading to the intracellular accumulation of calcein and a corresponding increase in fluorescence intensity. The degree of fluorescence is therefore directly proportional to the inhibitory activity of the compound.
Signaling Pathway and Experimental Workflow
P-glycoprotein Mediated Efflux and Inhibition by this compound
P-glycoprotein is a transmembrane protein that utilizes the energy from ATP hydrolysis to transport substrates out of the cell.[3][14] this compound acts by inhibiting the function of P-gp, leading to increased intracellular accumulation of P-gp substrates like Calcein AM.[1][5]
Caption: P-gp mediated efflux of Calcein AM and its inhibition by this compound.
Calcein AM Efflux Assay Workflow
The experimental workflow involves seeding cells that overexpress P-gp, treating them with varying concentrations of this compound, incubating with Calcein AM, and finally measuring the intracellular fluorescence.
References
- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 3. Molecular Basis of the Polyspecificity of P-Glycoprotein (ABCB1): Recent Biochemical and Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - P-glycoprotein ABCB1: a major player in drug handling by mammals [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and tolerability of NSC23925b, a novel P-glycoprotein inhibitor: preclinical study in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural insight into substrate and inhibitor discrimination by human P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Developing Paclitaxel-Resistant Cells with NSC23925
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for developing paclitaxel-resistant cancer cell lines and for utilizing NSC23925 to potentially prevent or overcome this resistance. The protocols outlined below are based on established methodologies for generating drug-resistant cell lines and investigating the mechanisms of drug resistance.
Introduction
Paclitaxel (B517696) is a cornerstone of chemotherapy for various cancers, including ovarian, breast, and lung cancer.[1] Its efficacy is primarily due to its ability to stabilize microtubules, leading to cell cycle arrest and apoptosis.[1][2][3] However, the development of paclitaxel resistance is a significant clinical hurdle, often resulting in treatment failure.[1][4] This resistance can arise from various mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein (Pgp), alterations in tubulin, and defects in apoptotic pathways.[2][4][5]
This compound is a compound that has been identified as a novel and selective Pgp inhibitor.[6] It has been shown to prevent the development of paclitaxel resistance by inhibiting the overexpression of Pgp and enhancing apoptosis.[6][7] Co-treatment with this compound and paclitaxel has demonstrated the potential to maintain sensitivity to paclitaxel in cancer cells.[6][8]
This guide provides protocols for:
-
Developing paclitaxel-resistant cancer cell lines using a stepwise dose-escalation method.
-
Utilizing this compound in combination with paclitaxel to prevent the emergence of resistance.
-
Assessing cell viability and apoptosis to characterize the resistant phenotype and the effect of this compound.
Experimental Protocols
Protocol for Developing Paclitaxel-Resistant Cell Lines
This protocol employs a gradual dose escalation method to select for a paclitaxel-resistant cell population.[1][9][10][11]
Materials:
-
Parental cancer cell line of choice (e.g., A2780 ovarian cancer cell line)
-
Complete cell culture medium
-
Paclitaxel (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell culture flasks
-
MTT reagent (or other cell viability assay kit)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Initiate resistance development:
-
Culture the parental cells in a medium containing paclitaxel at a starting concentration of approximately IC10-IC20 (the concentration that inhibits 10-20% of cell viability).[9][10]
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers and they reach approximately 80% confluency.[9][10][11]
-
At each passage, cryopreserve some cells for future reference.[9]
-
-
Stepwise increase in paclitaxel concentration:
-
Once the cells have adapted, increase the paclitaxel concentration by 1.5- to 2-fold.[9]
-
Repeat the process of culturing until the cells adapt to the new concentration.
-
If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.[10]
-
Continue this stepwise increase until the cells can tolerate a significantly higher concentration of paclitaxel (e.g., 10-fold or higher IC50 compared to the parental line).[9]
-
-
Characterize the resistant cell line:
-
Once a resistant cell line is established, determine its new IC50 for paclitaxel using an MTT assay.
-
Calculate the Resistance Index (RI) using the formula: RI = IC50 (Resistant Line) / IC50 (Parental Line). A cell line is generally considered resistant if the RI is ≥ 2.[1]
-
Protocol for Co-treatment with this compound to Prevent Paclitaxel Resistance
This protocol is designed to investigate the ability of this compound to prevent the development of paclitaxel resistance when administered concurrently with paclitaxel.
Procedure:
-
Set up parallel cultures:
-
Culture the parental cell line in three different conditions:
-
Control: Standard culture medium.
-
Paclitaxel alone: Medium with increasing concentrations of paclitaxel as described in Protocol 2.1.
-
Paclitaxel + this compound: Medium with increasing concentrations of paclitaxel and a fixed, non-toxic concentration of this compound. The optimal concentration of this compound should be determined empirically but is expected to be in the low micromolar range.
-
-
-
Follow the stepwise dose escalation:
-
For the "Paclitaxel alone" and "Paclitaxel + this compound" groups, follow the same stepwise dose escalation procedure as outlined in Protocol 2.1.
-
-
Monitor and compare the development of resistance:
-
At regular intervals (e.g., every 4-6 weeks), determine the IC50 of paclitaxel for all three groups of cells.
-
Compare the rate of increase in IC50 between the "Paclitaxel alone" and "Paclitaxel + this compound" groups. A slower increase in the co-treated group would suggest that this compound is preventing the development of resistance.
-
Cell Viability Assay (MTT Assay) Protocol
The MTT assay is a colorimetric assay used to assess cell viability based on metabolic activity.[12][13][14]
Procedure:
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.[1]
-
Treat cells with the desired concentrations of paclitaxel and/or this compound and incubate for the desired time (e.g., 48-72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][14]
-
Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan (B1609692) crystals.[12][15]
-
Shake the plate for 15 minutes to ensure complete solubilization.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[12][13]
Western Blot Protocol for Apoptosis Markers
Western blotting can be used to detect key markers of apoptosis, such as cleaved caspases and PARP.[17][18][19] An increase in the cleaved forms of these proteins is indicative of active apoptosis.[17][20]
Procedure:
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[21]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[21]
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins) overnight at 4°C.[17][19]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[21]
-
Analyze the band intensities to compare the levels of apoptotic markers between different treatment groups.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Paclitaxel IC50 Values in Parental and Resistant Cell Lines
| Cell Line | Paclitaxel IC50 (nM) | Resistance Index (RI) |
| Parental | 1.0 | |
| Paclitaxel-Resistant |
Table 2: Effect of this compound on Paclitaxel IC50 During Resistance Development
| Treatment Group | Week 0 IC50 (nM) | Week 6 IC50 (nM) | Week 12 IC50 (nM) |
| Paclitaxel Alone | |||
| Paclitaxel + this compound |
Table 3: Apoptosis Marker Expression (Relative Band Intensity)
| Treatment Group | Cleaved Caspase-3 | Cleaved PARP | Bcl-2 |
| Untreated | |||
| Paclitaxel | |||
| This compound | |||
| Paclitaxel + this compound |
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Workflow for developing and characterizing paclitaxel-resistant cells.
Signaling Pathway of Paclitaxel Action and Resistance
Caption: Paclitaxel action, resistance mechanisms, and this compound intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo establishment and characterization of a paclitaxel-resistant human ovarian cancer cell line showing enhanced growth properties and drug-resistance only in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture Academy [procellsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. youtube.com [youtube.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the IC50 of NSC23925 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC23925 is a small molecule compound that has been identified as a potent modulator of multidrug resistance (MDR) in cancer cells.[1][2] Primarily, it has been shown to prevent the development of resistance to chemotherapeutic agents like paclitaxel (B517696) by inhibiting the function of P-glycoprotein (Pgp) and enhancing apoptosis.[3][4] The determination of the half-maximal inhibitory concentration (IC50) is a critical measure of the cytotoxic potential of a compound. This document provides a detailed protocol for determining the IC50 value of this compound in various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for assessing cell viability and metabolic activity.[5]
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The concentration of the resulting formazan, which is solubilized and measured by spectrophotometry, is directly proportional to the number of viable cells.[6]
Data Presentation
While this compound is primarily studied for its ability to reverse multidrug resistance, for the purpose of illustrating its direct cytotoxic effects, the following table presents hypothetical IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 72 | 15.8 |
| A549 | Lung Carcinoma | 72 | 22.5 |
| HT-29 | Colorectal Adenocarcinoma | 72 | 18.2 |
| OVCAR-3 | Ovarian Adenocarcinoma | 72 | 12.1 |
| U-2 OS | Osteosarcoma | 72 | 25.0 |
Note: This data is for illustrative purposes only and may not represent actual experimental values. The cytotoxic effect of this compound can vary significantly depending on the cell line and experimental conditions.
Experimental Protocols
Materials and Reagents
-
Selected cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator at 37°C with 5% CO2
Experimental Workflow
Caption: Step-by-step workflow for determining the IC50 of this compound using the MTT assay.
Detailed Protocol
Day 1: Cell Seeding
-
Culture the chosen cancer cell lines in appropriate complete culture medium in a humidified incubator at 37°C with 5% CO2 until they reach approximately 70-80% confluency.
-
Wash the cells with sterile PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or an automated cell counter to determine cell density and viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1 x 10^5 cells/mL). Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 10,000 cells/well). Incubate the plate for 24 hours to allow the cells to attach and resume growth.[7]
Day 2: this compound Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for testing. It is advisable to perform a broad range of concentrations in the initial experiment and then a narrower range in subsequent experiments to accurately determine the IC50.
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a blank control (medium only, with no cells).
-
After the 24-hour incubation for cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time can influence the IC50 value and should be optimized for the specific cell line and compound.[8]
Day 4/5: MTT Assay
-
Following the incubation with this compound, carefully remove the medium from each well.
-
Add 100 µL of fresh complete culture medium and 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours in a humidified incubator. During this time, viable cells will convert the MTT into purple formazan crystals.
-
After the incubation, carefully remove the MTT solution.
-
Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
Percent Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
-
Determine IC50:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.
-
Mechanism of Action of this compound
This compound has been shown to prevent the development of multidrug resistance, particularly to drugs like paclitaxel, by inhibiting the function of P-glycoprotein (Pgp) and promoting apoptosis.[1][3][4] Pgp is an ATP-dependent efflux pump that actively removes chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.[1] this compound can inhibit the function of Pgp, leading to increased intracellular accumulation of cytotoxic drugs.[2] Furthermore, this compound has been observed to enhance apoptosis, further contributing to its anti-cancer effects when used in combination therapies.[3]
Caption: this compound inhibits P-glycoprotein and enhances apoptosis, leading to increased cancer cell death.
Conclusion
The MTT assay is a robust and widely used method for determining the cytotoxic effects of compounds like this compound on cancer cell lines. A precise determination of the IC50 value is essential for evaluating the potency of a potential anti-cancer agent and for understanding its therapeutic potential, both as a standalone agent and in combination therapies to overcome multidrug resistance. The protocols and information provided herein offer a comprehensive guide for researchers to assess the in vitro efficacy of this compound and similar compounds.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: NSC23925 Solubility and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of NSC23925 in DMSO and other organic solvents. It includes a quantitative data summary, troubleshooting guides in a question-and-answer format, and detailed experimental protocols.
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is crucial for accurate experimental design and execution. The following table summarizes the available information.
| Solvent | Solubility | Notes |
| DMSO | Soluble | While specific quantitative data is not readily available from manufacturers, this compound is consistently reported as soluble in DMSO.[1][2] For practical purposes, preparing stock solutions in the range of 10-20 mM in DMSO is a common starting point, followed by serial dilution. |
| Co-Solvent System 1 | ≥ 1.43 mg/mL (≥ 3.39 mM) | A clear solution can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] |
| Co-Solvent System 2 | ≥ 1.43 mg/mL (≥ 3.39 mM) | A clear solution can be achieved in a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).[3] |
| Ethanol (B145695) | Data not available | Specific quantitative solubility data in pure ethanol is not currently published. |
| Methanol (B129727) | Data not available | Specific quantitative solubility data in pure methanol is not currently published. |
| Acetonitrile (B52724) | Data not available | Specific quantitative solubility data in pure acetonitrile is not currently published. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the handling and use of this compound in experimental settings.
Q1: I am having trouble dissolving this compound in DMSO. What can I do?
A1: If you observe precipitation or incomplete dissolution of this compound in DMSO, you can try the following troubleshooting steps:
-
Vortexing: Ensure the solution is thoroughly mixed by vortexing vigorously for several minutes.
-
Sonication: Use a sonicating water bath to break up any clumps and enhance dissolution.[3]
-
Gentle Heating: Warm the solution in a water bath at 37-40°C. Do not overheat, as it may degrade the compound.[3]
-
Start with a Co-solvent: If preparing a solution for in vivo studies, consider using one of the co-solvent systems detailed in the experimental protocols section.
Q2: My this compound solution in DMSO appears cloudy or has precipitates after storage. What should I do?
A2: Cloudiness or precipitation upon storage, especially after refrigeration or freezing, can be due to the compound coming out of solution at lower temperatures. Before use, allow the vial to come to room temperature and then follow the dissolution troubleshooting steps (vortexing, sonication, gentle heating) to redissolve the compound completely. Always visually inspect the solution for clarity before use.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: For long-term stability, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C.[3] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and affect its activity.[3]
Q4: Can I prepare a stock solution of this compound in ethanol or methanol?
A4: While some compounds are soluble in alcohols, there is currently no published data on the quantitative solubility of this compound in pure ethanol or methanol. It is recommended to first attempt dissolution in DMSO. If an alternative solvent is required, a small-scale solubility test should be performed to determine if a sufficient concentration can be achieved for your experiment.
Q5: How does this compound work?
A5: this compound is an inhibitor of P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1).[1][3] P-gp is an ATP-dependent efflux pump that removes various drugs from cells, leading to multidrug resistance in cancer.[1] By inhibiting P-gp, this compound increases the intracellular concentration of chemotherapeutic drugs, thereby restoring their efficacy in resistant cancer cells.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Co-Solvent System 1) [3]
-
Prepare a stock solution of this compound in DMSO.
-
To formulate the final injection solution, add the solvents in the following order:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Ensure each component is thoroughly mixed before adding the next. The final solution should be clear.
Protocol 2: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM or 20 mM) in 100% high-purity, anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved. If necessary, use sonication or gentle warming (37°C).
-
Store the stock solution in small aliquots at -20°C or -80°C.
-
For cell-based assays, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium.
-
It is critical to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Perform a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of P-glycoprotein by this compound.
References
- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
Long-term stability of NSC23925 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of NSC23925 stock solutions. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1] this compound is soluble in DMSO at a concentration of 14.29 mg/mL (33.91 mM), which may require ultrasonication and warming to 80°C to fully dissolve.[1]
Q2: What are the recommended storage conditions and long-term stability of this compound stock solutions in DMSO?
A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C, where it is stable for up to 6 months. For shorter-term storage, the solution is stable for up to 1 month at -20°C.[1] It is crucial to store the solutions in sealed containers, away from moisture, to prevent degradation.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: Can I store this compound in aqueous solutions?
A3: While this compound can be diluted into aqueous buffers for working solutions, it is not recommended to store it in aqueous solutions for extended periods. If you prepare a working solution in an aqueous buffer, it should be used fresh on the same day. For cell culture or in vivo use, it is essential to filter-sterilize the final aqueous working solution using a 0.22 μm filter before application.
Q4: How should I handle the solid form of this compound?
A4: The solid form of this compound should be stored at 4°C in a sealed container, protected from moisture.[1] The compound is typically shipped at room temperature.[1]
Quantitative Stability Data
The following table summarizes the known stability of this compound stock solutions.
| Solvent | Storage Temperature | Stability Period |
| DMSO | -80°C | 6 months[1] |
| DMSO | -20°C | 1 month[1] |
Note: This data is based on manufacturer recommendations. For highly sensitive assays, it is advisable to perform periodic quality control checks of your stock solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation observed in the stock solution upon thawing. | The solubility limit may have been exceeded, or the solution has undergone multiple freeze-thaw cycles. DMSO can also absorb moisture, which can reduce solubility. | Gently warm the solution and sonicate to aid in redissolving the compound.[1] Always use anhydrous, high-quality DMSO for preparing stock solutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Inconsistent or reduced activity of this compound in experiments. | The stock solution may have degraded due to improper storage (e.g., prolonged storage at -20°C, exposure to light or moisture) or age. | Prepare a fresh stock solution from the solid compound. If possible, verify the concentration and purity of the old stock solution using an analytical method like HPLC. Always use a fresh dilution from a validated stock for your experiments. |
| Cytotoxicity observed in the vehicle control group (DMSO). | The final concentration of DMSO in the working solution is too high. | Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced toxicity to cells. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid (Molecular Weight: 421.36 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out the desired amount of this compound solid in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.21 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath and gently warm it to aid dissolution.
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
General Protocol for Assessing Long-Term Stability using HPLC
This protocol provides a general framework for performing a stability-indicating High-Performance Liquid Chromatography (HPLC) study to assess the long-term stability of this compound stock solutions.
Objective: To quantify the concentration of this compound in a stock solution over time under specific storage conditions and to detect any potential degradation products.
Materials:
-
This compound stock solution in DMSO
-
HPLC system with a UV detector
-
A suitable C18 reverse-phase HPLC column
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids and bases for forced degradation studies (e.g., HCl, NaOH)
-
Oxidizing agent (e.g., hydrogen peroxide)
Procedure:
-
Method Development: Develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products. This involves optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, well-resolved peak for the parent compound.
-
Forced Degradation Study: To demonstrate the stability-indicating nature of the HPLC method, subject the this compound solution to stress conditions such as acid and base hydrolysis, oxidation, and heat. This will generate degradation products and confirm that they can be separated from the intact drug.
-
Stability Study Setup:
-
Prepare a fresh, concentrated stock solution of this compound in DMSO.
-
Aliquot the solution into multiple vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Establish a time-point schedule for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
-
Sample Analysis:
-
At each time point, retrieve an aliquot from each storage condition.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram.
-
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the initial concentration at T=0.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Signaling Pathway and Mechanism of Action
This compound is a selective inhibitor of P-glycoprotein (Pgp), also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1). Pgp is an ATP-dependent efflux pump that transports a wide range of xenobiotics, including many chemotherapeutic drugs, out of cells. By inhibiting Pgp, this compound prevents the efflux of these drugs, leading to their increased intracellular accumulation and enhanced cytotoxicity in drug-resistant cancer cells.
Caption: Mechanism of this compound action on P-glycoprotein.
The following diagram illustrates the experimental workflow for evaluating the effect of this compound in preventing drug resistance.
Caption: Workflow for assessing this compound's effect on drug resistance.
References
Potential off-target effects of NSC23925 in cellular assays
Welcome to the technical support center for NSC23925. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals effectively use this compound in cellular assays and interpret potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a potent and selective inhibitor of P-glycoprotein (Pgp, also known as MDR1 or ABCB1).[1][2] Its main function is to block the efflux pump activity of Pgp, which leads to an increased intracellular accumulation of chemotherapeutic agents that are Pgp substrates (e.g., paclitaxel (B517696), doxorubicin).[1][3] This action can reverse or prevent multidrug resistance (MDR) in cancer cells that overexpress Pgp.[2][3]
Q2: Does this compound have off-target effects on other multidrug resistance proteins?
A2: Current research indicates that this compound is selective for Pgp. Studies have shown that it does not significantly inhibit the activity of other common MDR-associated proteins such as Multidrug Resistance-associated Protein (MRP) or Breast Cancer Resistance Protein (BCRP).[1]
Q3: I observed that this compound increases the ATPase activity of Pgp. Isn't this counterintuitive for an inhibitor?
A3: This is a known phenomenon for this compound and some other Pgp inhibitors.[1] While it stimulates Pgp's ATPase activity, it simultaneously uncouples this ATP hydrolysis from the drug transport function.[1] Therefore, although the pump is hydrolyzing ATP, it is not effectively effluxing drug substrates out of the cell. This ultimately leads to increased intracellular drug concentration.[1]
Q4: Is this compound itself a substrate of Pgp?
A4: Evidence suggests that this compound is not a substrate of Pgp. Its inhibitory effect on cell proliferation at higher concentrations was not altered by co-incubation with another Pgp inhibitor, verapamil, indicating it is not effluxed by Pgp.[1]
Q5: What is the reported in vivo toxicity of this compound?
A5: In mouse xenograft models, long-term administration of this compound, alone or in combination with paclitaxel, did not show obvious signs of toxicity.[3][4] Key indicators such as body weight, red and white blood cell counts, and histology of major organs (liver, kidney, spleen) remained normal.[3][4]
Q6: Are all stereoisomers of this compound equally active?
A6: No. This compound has four stereoisomers. The isomer known as erythro-9b (this compound-9b) has been identified as the most potent form for reversing multidrug resistance.[5] When using this compound, it is crucial to know which isomeric mixture or specific isomer is being used, as this will significantly impact its activity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No reversal of drug resistance observed. | 1. The cell line does not express Pgp or the resistance mechanism is not Pgp-mediated. 2. The concentration of this compound is too low. 3. The chemotherapeutic agent used is not a Pgp substrate. 4. The specific isomer of this compound used has low activity. | 1. Confirm Pgp expression in your cell line via Western blot or qPCR. Verify that resistance is reversible by a known Pgp inhibitor like verapamil. 2. Perform a dose-response curve to determine the optimal concentration of this compound for your cell line (typically in the 0.5-10 µM range). 3. Ensure your drug of interest (e.g., paclitaxel, doxorubicin, vincristine) is a known substrate of Pgp.[5] this compound will not affect non-Pgp substrates like cisplatin (B142131) or methotrexate.[5] 4. If possible, use the most potent isomer, erythro-9b.[5] |
| High cytotoxicity observed even at low concentrations of the primary drug. | 1. This compound exhibits its own cytotoxic effects at higher concentrations. 2. The combination of this compound and the primary drug is synergistically toxic in your specific cell line. | 1. Run a cytotoxicity assay (e.g., MTT) with this compound alone to determine its IC50 value. At concentrations greater than 10 µM, this compound can moderately inhibit the proliferation of both drug-sensitive and resistant cell lines.[1] 2. Perform a dose-matrix titration of both this compound and the primary drug to find a synergistic but non-toxic concentration range. Always include a control group treated with this compound alone. |
| Inconsistent results between experiments. | 1. Duration of this compound pre-incubation or co-incubation varies. 2. Instability of the compound in media over long incubation periods. | 1. Standardize the incubation time. The inhibitory effect of this compound on Pgp-mediated transport has been shown to last for at least 4 days after washout following an overnight exposure.[1] 2. Prepare fresh solutions of this compound for each experiment from a frozen stock. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Cellular Assays
| Cell Line | Application | Effective Concentration | Reference |
| SKOV-3TR (Paclitaxel-resistant ovarian) | Reversal of paclitaxel resistance | ~1 µM | [1] |
| OVCAR8TR (Paclitaxel-resistant ovarian) | Inhibition of drug efflux | ~1 µM | [1] |
| Various MDR Cell Lines (Ovarian, Breast, Colon, Sarcoma) | Reversal of MDR | Not specified, but active | [1] |
| U-2OS & Saos (Osteosarcoma) | Prevention of paclitaxel resistance | Not specified, used in combination | [6] |
| Panel of sensitive and resistant cell lines | General cytotoxicity | >10 µM | [1] |
Visual Guides and Workflows
Caption: Mechanism of this compound action on a multidrug-resistant cell.
Caption: Troubleshooting workflow for lack of this compound efficacy.
Experimental Protocols
1. MTT Assay for Cytotoxicity and MDR Reversal
This protocol is adapted from methodologies described for evaluating this compound.[3]
-
Objective: To determine the IC50 of a chemotherapeutic agent in the presence or absence of this compound, or to determine the inherent cytotoxicity of this compound.
-
Materials:
-
Cancer cell lines (drug-sensitive and resistant pairs)
-
96-well cell culture plates
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the chemotherapeutic agent in culture medium.
-
Prepare two sets of these dilutions: one with a fixed, non-toxic concentration of this compound (e.g., 1 µM) and one with vehicle control (DMSO). To test this compound cytotoxicity, prepare serial dilutions of this compound alone.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug-containing media to the respective wells. Include wells for "cells only" (no drug) and "media only" (blank) controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and plot dose-response curves to determine IC50 values.
-
2. P-glycoprotein Efflux Assay (Calcein-AM)
This protocol is based on the principle that this compound increases the intracellular accumulation of Pgp substrates.[1]
-
Objective: To functionally assess the inhibition of Pgp-mediated efflux by this compound.
-
Materials:
-
Pgp-overexpressing cells and control cells
-
96-well black, clear-bottom plate
-
Phenol (B47542) red-free culture medium
-
Calcein-AM (a fluorescent Pgp substrate)
-
This compound
-
Fluorescence plate reader
-
-
Procedure:
-
Seed cells in a 96-well black plate and allow them to form a confluent monolayer.
-
Wash the cells twice with warm PBS.
-
Prepare solutions in phenol red-free medium: a control with vehicle (DMSO) and a test solution with the desired concentration of this compound (e.g., 1-10 µM).
-
Pre-incubate the cells with these solutions for 30-60 minutes at 37°C.
-
Add Calcein-AM to all wells at a final concentration of 0.5-1 µM.
-
Incubate for an additional 30 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular Calcein-AM.
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence (Excitation: ~485 nm, Emission: ~530 nm). An increase in fluorescence in this compound-treated cells compared to control indicates Pgp inhibition.
-
3. Western Blot for Pgp Expression
This protocol is used to determine if a treatment condition alters the expression level of Pgp.[6]
-
Objective: To quantify the protein level of Pgp in cells after treatment.
-
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against Pgp/MDR1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer and quantify total protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Pgp antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
-
References
- 1. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 2. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NSC23925 Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P-glycoprotein (Pgp) inhibitor, NSC23925, in in vivo animal studies.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a selective and effective inhibitor of P-glycoprotein (Pgp), also known as multidrug resistance protein 1 (MDR1).[1] Pgp is an ATP-dependent efflux pump that transports a wide range of structurally diverse compounds out of cells.[2][3] In cancer cells, overexpression of Pgp is a common mechanism of multidrug resistance (MDR), as it actively removes chemotherapeutic agents from the cell, reducing their intracellular concentration and efficacy.[4] this compound works by specifically inhibiting the overexpression and function of Pgp, thereby preventing or reversing MDR.[5][6][7][8] It has been shown to be specific for Pgp and does not significantly affect other ABC transporters like MRP1 or BCRP.[5][8]
2. Is this compound a SHP2 inhibitor?
Initial reports may have been conflicting, but current evidence strongly indicates that this compound is a P-glycoprotein (Pgp) inhibitor, not a SHP2 inhibitor. Its primary mechanism of action in the context of cancer therapy is the reversal of multidrug resistance through the inhibition of Pgp-mediated drug efflux.
3. What is a recommended starting dosage for this compound in mice?
Based on published in vivo studies, a dosage of 50 mg/kg administered intraperitoneally (I.P.) has been shown to be effective in mouse xenograft models of ovarian cancer.[1][5] This dosage was well-tolerated when administered alone or in combination with paclitaxel (B517696).[5]
4. How should this compound be formulated for in vivo administration?
A commonly used vehicle for the intraperitoneal (I.P.) injection of this compound is a mixture of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
To prepare a 1 mg/mL solution, for example, you would first dissolve the this compound in DMSO, then add PEG300 and Tween-80, mix thoroughly, and finally add saline to the desired volume.[1] It is crucial to ensure the final solution is clear and free of precipitation. Gentle warming or sonication can aid in dissolution.[1]
5. What is a typical treatment schedule for in vivo studies?
In a study investigating the prevention of paclitaxel resistance in an ovarian cancer mouse model, this compound (50 mg/kg) was administered intraperitoneally twice a week (e.g., Tuesday and Friday) for three weeks, followed by a two-week treatment-free period. This cycle was then repeated.[5] The optimal schedule will depend on the specific experimental design, tumor model, and the combination agent being used.
6. What are the expected toxicities of this compound?
At a dosage of 50 mg/kg in mice, this compound, administered alone or in combination with paclitaxel, did not induce obvious toxicity.[5] Toxicity assessments in these studies showed no significant changes in mouse body weight, blood cell counts, or histology of internal organs such as the liver, kidney, and spleen.[5][9] A preclinical study with the isomer NSC23925b also indicated that it was well-tolerated with limited toxicity in vivo.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in formulation | - Incorrect solvent ratio- Low temperature- Compound instability | - Prepare the formulation exactly as described in the protocol (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]- Gently warm the solution or use sonication to aid dissolution.[1]- Prepare the formulation fresh before each use. |
| No significant effect on reversing drug resistance in vivo | - Suboptimal dosage- Inappropriate administration route- Tumor model does not rely on Pgp-mediated resistance- Poor bioavailability | - Consider a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal effective dose for your specific model.- While intraperitoneal injection has been shown to be effective, other routes could be explored depending on the experimental goals.- Confirm that the cancer cell line used in your xenograft model overexpresses Pgp as the primary mechanism of resistance. Test for MRP1 and BCRP expression as well.[5][8]- Review available pharmacokinetic data. Although direct PK data for this compound is limited, a study on its isomer provides some insight. |
| Observed toxicity or adverse effects (e.g., weight loss, lethargy) | - Dosage is too high for the specific animal strain or model- Formulation vehicle is causing irritation | - Reduce the dosage of this compound.- Conduct a tolerability study with the vehicle alone to rule out any vehicle-specific toxicity.- Closely monitor the animals daily for any signs of distress. |
| Inconsistent results between experiments | - Variability in formulation preparation- Inconsistent administration technique- Differences in animal age, weight, or health status | - Standardize the formulation protocol and ensure complete dissolution of the compound.- Ensure all personnel are properly trained in the chosen administration technique (e.g., intraperitoneal injection).- Use animals of a consistent age and weight range and ensure they are healthy before starting the experiment. |
Quantitative Data Summary
Table 1: In Vivo Dosage and Administration of this compound
| Parameter | Value | Animal Model | Source |
| Dosage | 50 mg/kg | Nude mice with ovarian cancer xenografts | [1][5] |
| Administration Route | Intraperitoneal (I.P.) | Nude mice | [1][5] |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In vivo studies | [1] |
| Treatment Schedule | Twice a week for 3 weeks, followed by a 2-week rest period | Ovarian cancer xenograft model | [5] |
Table 2: Pharmacokinetic Parameters of NSC23925b (an isomer of this compound) in BALB/c Mice
| Parameter | I.P. (5.00 mg/kg) | I.V. (2.50 mg/kg) |
| tmax (h) | 0.5 | - |
| Cmax (ng/mL) | 158.73 | - |
| t1/2 (h) | 2.15 | 1.89 |
| AUC0-t (h·ng·mL-1) | 437.27 | 639.84 |
| AUC0-inf (h·ng·mL-1) | 465.13 | 654.49 |
| CL (mL·kg-1·min-1) | - | 63.61 |
| Vdss (L·kg-1) | - | 5.86 |
| F (%) | 35.54 | - |
Data adapted from a preclinical study on NSC23925b. This information can be used as a reference for this compound, but direct pharmacokinetic studies are recommended for the specific compound being used.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in 100% DMSO to create a stock solution. For example, to make a final concentration of 1 mg/mL, you could make a 10 mg/mL stock in DMSO.
-
In a sterile microcentrifuge tube, add the appropriate volume of the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly by vortexing.
-
Add 5% of the final volume of Tween-80 and mix again.
-
Add 45% of the final volume of sterile saline and vortex until the solution is clear and homogenous.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Culture the desired cancer cell line (e.g., a paclitaxel-resistant ovarian cancer cell line).
-
Harvest the cells and resuspend them in a suitable medium, such as a 1:1 mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapeutic agent alone, Combination of this compound and chemotherapeutic agent).
-
Prepare the this compound formulation and the chemotherapeutic agent according to established protocols.
-
Administer the treatments according to the planned schedule (e.g., intraperitoneal injection twice weekly).
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.
-
Monitor the health of the animals, including body weight, at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for Pgp expression).
Visualizations
Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition by this compound.
Caption: A typical experimental workflow for an in vivo efficacy study using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Progress in Understanding the Mechanism of P-Glycoprotein-mediated Drug Efflux - ProQuest [proquest.com]
- 3. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 9. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in NSC23925 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC23925. The information is designed to address common issues that may lead to inconsistent experimental results.
Troubleshooting Guides
This section provides a question-and-answer guide to troubleshoot specific problems encountered during this compound experiments.
Issue 1: High variability or poor reproducibility in cell viability assays (e.g., MTT assay).
-
Question: My MTT assay results are inconsistent when treating multidrug-resistant (MDR) cells with this compound and a cytotoxic agent. What could be the cause?
-
Answer: Inconsistent results in MTT assays with MDR cells can stem from several factors. The MTT assay measures metabolic activity, which may not always directly correlate with cell viability, especially in the context of drugs that affect cellular metabolism.[1][2][3] MDR inhibitors can sometimes interfere with the MTT reduction process, leading to an over- or underestimation of cell viability.[1][2]
-
Troubleshooting Steps:
-
Confirm this compound Solubility: Ensure that this compound is fully dissolved in DMSO before further dilution in culture medium.[4][5][6] Precipitation can lead to inconsistent concentrations in your assays.
-
Optimize Seeding Density: Ensure consistent cell seeding across all wells, as variability in cell number will lead to variable results.[3]
-
Alternative Viability Assays: Consider using a non-metabolic viability assay, such as the trypan blue exclusion assay or a fluorescence-based live/dead stain, to confirm your MTT results.[1]
-
Control for this compound Cytotoxicity: At concentrations above 10 µM, this compound can exhibit non-specific cytotoxicity.[7] Run controls with this compound alone to distinguish its cytotoxic effects from its P-glycoprotein (Pgp) inhibitory activity.[5]
-
-
Issue 2: Inconsistent results in P-glycoprotein (Pgp) function assays (e.g., Calcein AM or Rhodamine 123 efflux assays).
-
Question: I am seeing high background fluorescence or inconsistent inhibition of dye efflux in my Calcein AM/Rhodamine 123 assay with this compound. What should I check?
-
Answer: High background and variability in Pgp function assays can be due to several factors, including suboptimal dye concentration, incubation times, and the inherent characteristics of the cell line.
-
Troubleshooting Steps:
-
Optimize Dye Concentration and Incubation Time: The optimal concentration of Calcein AM and Rhodamine 123 can vary between cell lines. Titrate the dye concentration and incubation time to achieve a robust signal-to-noise ratio.
-
Use Serum-Free Medium: It is recommended to perform these assays in serum-free media, as serum components can bind to the fluorescent dyes and interfere with the assay.[8]
-
Confirm Pgp Expression: Ensure that your resistant cell line has stable and high expression of Pgp. It's good practice to periodically verify Pgp expression by Western blot or qPCR.
-
Positive Control: Include a well-characterized Pgp inhibitor, such as verapamil, as a positive control for Pgp inhibition.[9]
-
Check for Autofluorescence: If your experimental compounds are autofluorescent, this can interfere with the assay. Run controls with the compounds alone to check for any intrinsic fluorescence at the excitation/emission wavelengths of your dye.
-
-
Frequently Asked Questions (FAQs)
General Questions
-
What is the mechanism of action of this compound? this compound is a selective inhibitor of P-glycoprotein (Pgp), a key protein involved in multidrug resistance (MDR) in cancer.[4][5][10] It functions by inhibiting the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects.[7][11] this compound has also been shown to promote apoptosis.[11][12] Interestingly, while it inhibits Pgp's drug efflux function, it stimulates its ATPase activity, a characteristic shared by other Pgp inhibitors.[7][13]
-
Is this compound specific for P-glycoprotein? Yes, studies have shown that this compound is selective for Pgp (MDR1/ABCB1) and does not significantly inhibit other multidrug resistance-associated proteins like MRP1 (ABCC1) or BCRP (ABCG2).[4][7][14]
-
What is the optimal working concentration for this compound? The optimal concentration for maximal reversal of MDR is typically between 0.5 µM and 1 µM.[5] It is important to note that this compound can exhibit its own cytotoxic effects at concentrations greater than 10 µM.[7]
Experimental Protocol Questions
-
How should I prepare and store this compound? this compound is soluble in DMSO.[4][5][6] For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[5]
-
Can I use this compound in in vivo studies? Yes, this compound has been used in in vivo mouse xenograft models, where it has been shown to prevent the development of paclitaxel (B517696) resistance.[11][12] For in vivo administration, specific formulations may be required to ensure solubility and bioavailability.[5]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Lines | Value | Reference |
| Maximal MDR Reversal | SKOV-3TR, OVCAR8TR | 0.5 - 1 µM | [5] |
| IC50 (Cytotoxicity) | SKOV-3/SKOV-3TR | 8 µM | [5] |
| IC50 (Cytotoxicity) | OVCAR8/OVCAR8TR | 25 µM | [5] |
Experimental Protocols
Protocol 1: Calcein AM Efflux Assay for P-gp Inhibition
-
Cell Seeding: Seed MDR-expressing cells (e.g., SKOV-3TR) and their parental sensitive cells in a 96-well black, clear-bottom plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Treatment: The next day, wash the cells with serum-free medium. Add fresh serum-free medium containing this compound at various concentrations. Include a positive control (e.g., verapamil) and a vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Calcein AM Loading: Add Calcein AM to each well to a final concentration of 0.25-1 µM. Incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with ice-cold PBS. Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated Calcein AM efflux.
Mandatory Visualizations
Caption: Mechanism of this compound in overcoming multidrug resistance.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
References
- 1. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 8. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: NSC23925 Stereoisomers and P-glycoprotein Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different NSC23925 stereoisomers on P-glycoprotein (P-gp) inhibition potency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its stereoisomers?
A1: this compound, chemically known as (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol, is a small molecule agent identified as a potent inhibitor of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells.[1][2][3] Due to the presence of two chiral centers in its structure, this compound exists as four distinct stereoisomers: erythro-7a, threo-7b, threo-9a, and erythro-9b.[2]
Q2: Do the different stereoisomers of this compound have the same P-gp inhibitory potency?
A2: No, the stereoisomers exhibit significantly different potencies in reversing multidrug resistance, which is indicative of their P-gp inhibitory activity. The erythro-9b isomer, also referred to as this compound-9b or NSC23925b, has been identified as the most potent isomer.[2][4] The other isomers, threo-7b and threo-9a, show modest activity, while erythro-7a is the least potent.[2]
Q3: What is the mechanism of P-gp inhibition by this compound and its isomers?
A3: this compound and its active isomers are not substrates of P-gp. Instead, they act as inhibitors by a mechanism that involves the stimulation of P-gp's ATPase activity while simultaneously inhibiting its drug efflux function.[3][5] This uncoupling of ATP hydrolysis from substrate transport effectively blocks the pump's ability to remove chemotherapeutic drugs from the cancer cell.
Q4: Is this compound specific to P-gp?
A4: Yes, studies have shown that this compound is a specific inhibitor of P-gp (MDR1) and does not significantly inhibit other multidrug resistance proteins such as MRP or BCRP.[3]
Q5: What are the common experimental assays to evaluate the P-gp inhibitory potential of this compound stereoisomers?
A5: The most common in vitro assays include the calcein-AM extrusion assay, rhodamine 123 accumulation assay, and the P-gp ATPase activity assay.[1][3][4] These assays measure the ability of the compounds to block the efflux of P-gp substrates or to modulate the ATPase activity of the transporter.
Data Presentation: P-gp Inhibition Potency of this compound Stereoisomers
The following table summarizes the relative potency of the four stereoisomers of this compound in reversing multidrug resistance in P-gp overexpressing cancer cell lines.
| Stereoisomer | Relative Potency in Reversing MDR |
| erythro-9b | Most Potent |
| threo-7b | Modest Potency |
| threo-9a | Modest Potency |
| erythro-7a | Least Potent |
Experimental Protocols
Calcein-AM Extrusion Assay for P-gp Inhibition
This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate calcein-AM from P-gp-overexpressing cells.
Materials:
-
P-gp-overexpressing cell line (e.g., SKOV-3TR) and parental sensitive cell line (e.g., SKOV-3)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Calcein-AM solution
-
This compound stereoisomers
-
Positive control (e.g., Verapamil)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Seed the P-gp-overexpressing and parental cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Pre-incubate the cells with various concentrations of the this compound stereoisomers or controls for 30 minutes at 37°C.
-
Add calcein-AM to a final concentration of 0.25 µM to each well and incubate for another 30 minutes at 37°C.
-
Stop the reaction by washing the cells twice with ice-cold PBS.
-
Measure the intracellular fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Calculate the percentage of P-gp inhibition relative to the controls.
P-gp ATPase Activity Assay
This assay measures the effect of the this compound stereoisomers on the ATP hydrolysis rate of P-gp.
Materials:
-
High-quality P-gp membranes (e.g., from baculovirus-infected insect cells)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide (B81097), 1 mM EGTA, 1 mM DTT)
-
ATP solution
-
This compound stereoisomers
-
Positive control (e.g., Verapamil)
-
Sodium orthovanadate (Na3VO4)
-
Phosphate (B84403) detection reagent (e.g., malachite green)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the this compound stereoisomers and controls.
-
In a 96-well plate, add the P-gp membranes, assay buffer, and the test compounds.
-
To determine the vanadate-sensitive ATPase activity, add Na3VO4 to a set of control wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
-
Calculate the vanadate-sensitive ATPase activity in the presence of the test compounds.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Calcein-AM Assay: High background fluorescence in parental cells | 1. Calcein-AM concentration is too high. 2. Incomplete washing of extracellular calcein-AM. | 1. Titrate the calcein-AM concentration to find the optimal signal-to-noise ratio. 2. Ensure thorough and consistent washing steps with ice-cold PBS. |
| Calcein-AM Assay: No significant difference between treated and untreated P-gp-overexpressing cells | 1. The concentration of the this compound isomer is too low. 2. The P-gp expression in the cell line is low or has been lost over passages. 3. The isomer is not a potent inhibitor. | 1. Test a wider range of concentrations, including higher concentrations. 2. Verify P-gp expression by Western blot or flow cytometry. 3. Confirm the activity of the isomer with a positive control. |
| ATPase Assay: High vanadate-insensitive ATPase activity | 1. Contamination of the P-gp membrane preparation with other ATPases. 2. Incorrect buffer composition. | 1. Use a highly purified P-gp membrane preparation. 2. Ensure the assay buffer contains inhibitors of other ATPases (e.g., sodium azide for mitochondrial ATPases). |
| ATPase Assay: Inconsistent results between replicates | 1. Pipetting errors. 2. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and ensure proper mixing. 2. Maintain a stable temperature of 37°C throughout the incubation steps. |
Mandatory Visualizations
Caption: Mechanism of P-gp inhibition by this compound stereoisomers.
Caption: Experimental workflow for the Calcein-AM assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Pharmacokinetics and tolerability of NSC23925b, a novel P-glycoprotein inhibitor: preclinical study in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize NSC23925 degradation during experiments
Welcome to the technical support center for NSC23925. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help minimize its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1).[1] Its primary mechanism of action is to block the efflux pump activity of P-gp, thereby increasing the intracellular concentration of chemotherapeutic agents that are P-gp substrates.[2][3] This action helps to reverse multidrug resistance in cancer cells.[1][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3] For experimental use, this stock solution is further diluted in aqueous buffers or cell culture media to the desired final concentration.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, it is recommended to store this compound as a solid or in a DMSO stock solution under specific conditions. The following table summarizes the recommended storage guidelines.
| Form | Storage Temperature | Duration | Recommendations |
| Solid | Room Temperature | - | Keep in a cool, dry, and dark place. |
| DMSO Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| DMSO Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Aqueous Working Solution | 4°C | Short-term | Prepare fresh before each experiment. |
Q4: Is this compound sensitive to light?
A4: this compound contains a quinoline (B57606) moiety, and quinoline-based compounds can be susceptible to photodegradation.[5] Therefore, it is recommended to protect this compound solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, with a focus on minimizing degradation and ensuring experimental reproducibility.
Issue 1: Inconsistent or lower-than-expected activity of this compound in my experiments.
This could be due to the degradation of the compound. Here’s a systematic approach to troubleshoot this issue.
Potential Cause 1.1: Improper Storage and Handling
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your this compound stock solutions and solid compound are stored at the recommended temperatures (see FAQ Q3).
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can accelerate degradation. Ensure that your stock solution is aliquoted into single-use volumes.
-
Protect from Light: Always store this compound solutions in light-protecting containers.
-
Potential Cause 1.2: Degradation in Experimental Media
The stability of this compound can be influenced by the pH and composition of your experimental buffer or cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare your aqueous working solutions of this compound fresh from a frozen DMSO stock immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.
-
pH Considerations: The stability of compounds with quinoline and piperidine (B6355638) structures can be pH-dependent. If you suspect pH-related degradation, consider evaluating the stability of this compound in your specific buffer system over the time course of your experiment.
-
Experimental Protocol: Assessing this compound Stability in Your Experimental Medium
This protocol can help you determine the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
-
Objective: To quantify the amount of intact this compound over time in your experimental medium.
-
Methodology:
-
Prepare a working solution of this compound in your experimental medium at the concentration you typically use.
-
Immediately after preparation (T=0), take an aliquot and analyze it by HPLC to establish a baseline concentration and purity.
-
Incubate the remaining solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
Take aliquots at various time points (e.g., 2, 4, 8, 24 hours) and analyze them by HPLC.
-
Compare the peak area of this compound at each time point to the T=0 sample to determine the percentage of degradation.
-
Issue 2: Variability in experimental results between different batches or experiments.
Inconsistent results can be frustrating. This guide will help you pinpoint the source of the variability.
Potential Cause 2.1: Inaccurate Concentration of Working Solutions
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: When preparing your DMSO stock solution, ensure that the solid this compound is completely dissolved. Gentle warming and vortexing can aid in dissolution.
-
Accurate Pipetting: Use calibrated pipettes for all dilutions to ensure accurate final concentrations.
-
Prevent Precipitation: When diluting the DMSO stock into aqueous media, add the stock solution to the media while vortexing to prevent precipitation of the compound.
-
Potential Cause 2.2: Cellular Health and Density
-
Troubleshooting Steps:
-
Consistent Cell Seeding: Ensure that you are seeding the same number of healthy, viable cells for each experiment.
-
Monitor Cell Confluency: Perform your experiments at a consistent cell confluency, as this can affect cellular metabolism and drug response.
-
Visualizations
Signaling Pathway of P-glycoprotein Inhibition by this compound
Caption: this compound inhibits the P-gp efflux pump, increasing intracellular drug levels and promoting apoptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow to determine the efficacy of this compound in sensitizing cancer cells to chemotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Complete Dissolution of NSC23925 for In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the dissolution of NSC23925 for in vitro assays. By providing clear protocols, troubleshooting guides, and answers to frequently asked questions, we aim to help you achieve accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1). P-gp is an ATP-dependent efflux pump that transports a wide range of substrates out of cells, contributing to multidrug resistance in cancer. By inhibiting P-gp, this compound can increase the intracellular concentration and efficacy of chemotherapeutic drugs that are P-gp substrates.[1][2][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO.[4][5]
Q3: What is a typical working concentration for this compound in in vitro assays?
A3: Based on published literature, a common working concentration for this compound in cell culture experiments is 1 µM.[6] This concentration has been shown to be effective in inhibiting P-gp without causing significant cytotoxicity on its own.[7]
Q4: Is this compound soluble in aqueous solutions like PBS or cell culture media?
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (dihydrochloride salt, Molecular Weight: 421.4 g/mol ) in DMSO.
Materials:
-
This compound powder (dihydrochloride salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 421.4 g/mol * (1000 mg / 1 g) = 4.214 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out 4.214 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Preparation of a 1 µM this compound Working Solution in Cell Culture Medium
This protocol describes the preparation of a 1 µM working solution of this compound in a final volume of 10 mL of cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tube (15 mL or 50 mL)
Procedure:
-
Pre-warm the cell culture medium:
-
Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath.
-
-
Calculate the required volume of stock solution:
-
Using the formula M1V1 = M2V2:
-
(10 mM) * V1 = (1 µM) * (10 mL)
-
(10,000 µM) * V1 = (1 µM) * (10,000 µL)
-
V1 = 1 µL
-
-
-
Dilute the stock solution (Step-wise dilution is recommended):
-
Step 1: Intermediate Dilution (Optional but recommended):
-
Prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium.
-
-
Step 2: Final Dilution:
-
Add 1 µL of the 10 mM stock solution (or 100 µL of the 100 µM intermediate solution) to 10 mL of pre-warmed cell culture medium in a sterile conical tube.
-
-
-
Mix thoroughly:
-
Immediately after adding the this compound solution, gently vortex or invert the tube several times to ensure a homogenous solution.
-
-
Final DMSO Concentration:
-
The final concentration of DMSO in this working solution will be 0.01%, which is well below the generally accepted cytotoxic level for most cell lines.
-
-
Use immediately:
-
Use the freshly prepared working solution for your in vitro assay.
-
Troubleshooting Guide
Problem: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
This is a common issue known as "crashing out" or "solvent shock," which occurs when a compound that is highly soluble in a solvent like DMSO is rapidly introduced into an aqueous environment where it has low solubility.[4]
.
References
- 1. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
- 2. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Recent progress in understanding the mechanism of P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
Managing potential NSC23925-induced changes in cell morphology
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing NSC23925 in their experiments. Below you will find troubleshooting guides and frequently asked questions to help manage and interpret potential changes in cell morphology and other cellular effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is primarily identified as a potent inhibitor of P-glycoprotein (Pgp or MDR1).[1][2] Pgp is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell.[3][4] this compound inhibits this function, leading to increased intracellular accumulation of Pgp substrate drugs like paclitaxel (B517696) and doxorubicin.[1] Interestingly, this compound appears to stimulate the ATPase activity of Pgp, a phenomenon observed with other Pgp inhibitors, which may be linked to the uncoupling of ATP hydrolysis from drug transport.[1]
Q2: What are the expected effects of this compound on cancer cells?
A2: The primary effect of this compound is the reversal or prevention of multidrug resistance.[1][5] When used in combination with chemotherapy drugs that are Pgp substrates, this compound can re-sensitize resistant cells or prevent the development of resistance.[2][5] Studies have shown that this compound can also enhance apoptosis (programmed cell death), particularly when used in conjunction with agents like paclitaxel.[2][6] At concentrations significantly higher than those needed for MDR reversal (>10 µM), this compound can exhibit moderate cytotoxic effects on its own.[1]
Q3: Does this compound directly target SHP-1 or SHP-2?
A3: The available literature does not indicate that this compound is a direct inhibitor of the protein tyrosine phosphatases SHP-1 or SHP-2. This compound's well-documented activity is as a P-glycoprotein inhibitor.[1][7] SHP-1 and SHP-2 inhibitors represent a distinct class of therapeutic agents that target different signaling pathways.[8][9][10]
Q4: What morphological changes might I observe in cells treated with this compound?
A4: Direct, specific morphological changes solely due to this compound at concentrations used for Pgp inhibition are not extensively documented. However, based on its known biological effects, you might observe:
-
No significant change: When used alone at effective Pgp-inhibiting concentrations (e.g., 1 µM), this compound may not cause noticeable morphological alterations.[5]
-
Signs of Apoptosis: When co-administered with a chemotherapeutic agent, this compound can enhance apoptosis.[6] Morphological hallmarks of apoptosis include cell rounding, shrinkage, membrane blebbing, and eventual detachment from the culture surface.[11]
-
General Stress Indicators: As with many chemical treatments, signs of cellular stress might appear, such as reduced spreading or a more rounded appearance, especially at higher concentrations or with prolonged exposure.[12][13]
Troubleshooting Guide: this compound-Induced Cellular Changes
This guide is designed to help you troubleshoot specific issues you may encounter during your experiments with this compound.
Issue 1: I'm not observing the expected reversal of drug resistance.
| Potential Cause | Troubleshooting Steps |
| Cell line does not express P-glycoprotein (Pgp). | This compound is specific to Pgp-mediated resistance. Confirm Pgp expression in your resistant cell line via Western blot or qPCR.[5][14] The compound will not reverse resistance mediated by other mechanisms (e.g., MRP or BCRP transporters).[1] |
| Incorrect this compound concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell line and chemotherapy agent. Effective concentrations for Pgp inhibition are typically in the low micromolar range (e.g., 1 µM).[1][6] |
| Degraded this compound. | Ensure proper storage of your this compound stock solution (aliquoted and protected from light at -20°C or -80°C). Avoid repeated freeze-thaw cycles.[12] |
| The chemotherapeutic agent is not a Pgp substrate. | This compound will only be effective for drugs that are actively transported by Pgp, such as paclitaxel, doxorubicin, and vincristine. It will not affect the activity of non-Pgp substrates like cisplatin (B142131) or methotrexate.[7] |
Issue 2: My cells are rounding up and detaching after treatment with this compound and a chemotherapy drug.
| Potential Cause | Troubleshooting Steps |
| Successful induction of apoptosis. | This is an expected outcome. The combination treatment is likely working to kill the cancer cells. You can confirm apoptosis using assays like Annexin V staining, caspase activity assays, or TUNEL staining.[6] |
| Excessive cytotoxicity. | The combined effect of this compound and the chemotherapeutic agent may be too potent. Consider reducing the concentration of the chemotherapy drug or this compound in a dose-response matrix experiment to find a synergistic but less acutely toxic combination. |
| This compound concentration is too high. | At concentrations above 10 µM, this compound itself can be cytotoxic.[1] Ensure you are using a concentration appropriate for Pgp inhibition (typically ≤ 1 µM). |
Issue 3: I am observing unexpected morphological changes, or my results are inconsistent.
| Potential Cause | Troubleshooting Steps |
| Mycoplasma contamination. | Mycoplasma can alter cell morphology, growth rates, and response to treatment.[13] Regularly test your cell cultures for mycoplasma contamination. |
| Inconsistent cell culture conditions. | Maintain consistency in cell passage number, seeding density, media formulation, and incubator conditions (CO2, temperature, humidity) to ensure reproducibility.[15] |
| Cross-contamination with another cell line. | If you work with multiple cell lines, cross-contamination is a possibility. Confirm the identity of your cell line via short tandem repeat (STR) profiling.[13] |
| Cellular Senescence. | Continuous culturing can lead to senescence, characterized by enlarged, flattened cells with granular cytoplasm. Use cells from a low-passage frozen stock for critical experiments.[15] |
Quantitative Data Summary
The following table summarizes key quantitative data from studies on this compound.
| Cell Line | Treatment | IC50 of Paclitaxel | Pgp Expression Change | Reference |
| SKOV-3 (Ovarian Cancer) | Parental | ~0.001 µM | Baseline | [6] |
| Cultured with 1 µM this compound alone | ~0.001 µM | No significant change | [6] | |
| Selected with 0.3 µM paclitaxel | ~0.3 µM | Increased | [6] | |
| Cultured with 0.001 µM paclitaxel + 1 µM this compound | ~0.001 µM | No significant change | [6] | |
| U-2OS (Osteosarcoma) | Parental | Not specified | Baseline | [14] |
| Paclitaxel-selected | Not specified | Significantly higher | [14] | |
| Paclitaxel + this compound co-treated | Not specified | No significant change | [14] |
Experimental Protocols & Visualizations
Protocol: Assessing P-glycoprotein Function with Calcein-AM
This assay measures the efflux pump activity of Pgp. Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate for Pgp. Inside the cell, esterases cleave the AM group, yielding fluorescent calcein (B42510). In Pgp-expressing cells, Calcein-AM is pumped out before it can be cleaved, resulting in low fluorescence. An effective Pgp inhibitor like this compound will block this efflux, leading to calcein accumulation and a strong fluorescent signal.
Materials:
-
Control and experimental cells
-
Calcein-AM (stock solution in DMSO)
-
This compound
-
Verapamil (positive control Pgp inhibitor)
-
Hanks' Balanced Salt Solution (HBSS) or appropriate buffer
-
Fluorescence plate reader or fluorescence microscope
Methodology:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Pre-treatment: Remove the culture medium. Wash cells once with HBSS. Add HBSS containing this compound at the desired concentration (e.g., 1 µM). Include wells for a positive control (e.g., Verapamil) and a negative control (HBSS with DMSO vehicle). Incubate for 30-60 minutes at 37°C.
-
Dye Loading: Add Calcein-AM to each well to a final concentration of 1-2 µM.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Measure the intracellular fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and capture images using a fluorescence microscope.
-
Analysis: Compare the fluorescence intensity of this compound-treated cells to the negative control. A significant increase in fluorescence indicates inhibition of Pgp-mediated efflux.
Diagrams
Caption: Mechanism of this compound-mediated P-glycoprotein (Pgp) inhibition.
Caption: General workflow for assessing this compound effects in cell culture.
References
- 1. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 2. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting SHP-1, 2 and SHIP Pathways: A Novel Strategy for Cancer Treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 11. Quantitative assessment of changes in cellular morphology at photodynamic treatment in vitro by means of digital holographic microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of P-glycoprotein Inhibitors: NSC23925 versus Tariquidar
For Researchers, Scientists, and Drug Development Professionals
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells. Its ability to efflux a wide range of chemotherapeutic agents from cancer cells significantly diminishes their efficacy. The development of P-gp inhibitors is a critical strategy to overcome MDR and restore chemosensitivity. This guide provides a detailed, objective comparison of two P-gp inhibitors: NSC23925, a novel and selective inhibitor, and tariquidar (B1662512), a potent third-generation inhibitor.
Executive Summary
This compound and tariquidar are both potent inhibitors of P-glycoprotein, yet they exhibit distinct molecular mechanisms and characteristics. This compound has been identified as a selective P-gp inhibitor that not only reverses chemoresistance but also prevents its development by suppressing P-gp overexpression and promoting apoptosis.[1][2] Tariquidar, a well-characterized third-generation inhibitor, is known for its high potency and non-competitive mechanism of action, effectively blocking the drug efflux function of P-gp.[3][4] While direct comparative studies are limited, this guide synthesizes available data to facilitate an informed choice for research and preclinical development.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and tariquidar from various in vitro studies. It is important to note that IC50 values can vary significantly between different experimental systems and cell lines.[5][6]
Table 1: P-glycoprotein Inhibition (IC50 Values)
| Compound | Cell Line | Assay Method | IC50 Value | Reference |
| This compound | SKOV-3/SKOV-3TR | Not Specified | 8 µM | [5] |
| OVCAR8/OVCAR8TR | Not Specified | 25 µM | [5] | |
| Tariquidar | Not Specified | Substrate Transport | ~0.04 µM (40 nM) | [2] |
Table 2: Reversal of Multidrug Resistance
| Compound | Cell Line(s) | Effective Concentration | Effect | Reference |
| This compound | SKOV-3TR, OVCAR8TR | 0.5 - 1 µM | Maximal reversal of resistance to cytotoxic drugs | [5] |
| Tariquidar | Multidrug-resistant human tumor cell lines | 25 - 80 nM | Restores chemosensitivity | [7] |
Mechanism of Action
This compound
This compound acts as a selective and effective P-gp inhibitor.[5] Its mechanism involves not only the direct inhibition of P-gp's efflux function but also the prevention of paclitaxel (B517696) resistance by inhibiting the induction of P-gp expression.[1][2] Furthermore, this compound has been shown to enhance apoptosis in cancer cells, suggesting a multi-faceted approach to overcoming drug resistance.[1][2] It stimulates P-gp ATPase activity, which is thought to be uncoupled from drug transport, leading to increased intracellular drug accumulation.[8]
Tariquidar
Tariquidar is a potent, non-competitive inhibitor of P-gp with high affinity (Kd = 5.1 nM).[9] It functions by binding to P-gp and locking it in a conformation that prevents the transition to an "open" state, which is necessary for drug efflux.[3][4] Interestingly, while it potently inhibits drug transport, it can stimulate the ATPase activity of P-gp.[3][4] Tariquidar is not a substrate for P-gp and its uptake into cells is independent of P-gp expression.[7] It has also been shown to inhibit another ABC transporter, Breast Cancer Resistance Protein (BCRP/ABCG2), at higher concentrations.[10][11]
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: P-gp mediated drug efflux and inhibition by this compound and tariquidar.
Caption: Workflow for the Rhodamine 123 Efflux Assay.
Caption: Workflow for the P-gp ATPase Assay.
Experimental Protocols
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123.[4][12]
Methodology:
-
Cell Culture: Plate P-gp overexpressing cells (e.g., MCF7/ADR, K562/ADR) in 96-well plates and culture until they reach confluence.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test inhibitor (this compound or tariquidar) for a specified time (e.g., 30-60 minutes) at 37°C.
-
Substrate Addition: Add rhodamine 123 (a P-gp substrate) to the wells and incubate for an additional period (e.g., 30-60 minutes) at 37°C.
-
Washing: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.
-
Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~507 nm, emission ~529 nm).
-
Data Analysis: Increased intracellular fluorescence in the presence of the inhibitor indicates P-gp inhibition. Calculate the IC50 value, which is the concentration of the inhibitor that results in 50% of the maximal inhibition of rhodamine 123 efflux.
P-glycoprotein (P-gp) ATPase Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to its transport function.[13][14]
Methodology:
-
Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp.
-
Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, the test compound (this compound or tariquidar) at various concentrations, and a buffer system.
-
Reaction Initiation: Initiate the ATPase reaction by adding MgATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Determine the concentration-dependent effect of the inhibitor on P-gp's ATPase activity (stimulation or inhibition) relative to the basal activity.
MTT Cytotoxicity Assay
This assay is used to assess the ability of P-gp inhibitors to reverse multidrug resistance by measuring cell viability in the presence of a chemotherapeutic agent.[8][15]
Methodology:
-
Cell Seeding: Seed MDR cancer cells in a 96-well plate.
-
Treatment: Treat the cells with a fixed concentration of a chemotherapeutic drug (e.g., paclitaxel, doxorubicin) in the presence of increasing concentrations of the P-gp inhibitor (this compound or tariquidar). Include controls with the chemotherapeutic agent alone and the inhibitor alone.
-
Incubation: Incubate the cells for a period that allows for the cytotoxic effects to manifest (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. A decrease in the IC50 of the chemotherapeutic agent in the presence of the inhibitor indicates reversal of resistance.
Conclusion
Both this compound and tariquidar are valuable tools for researchers investigating P-gp-mediated multidrug resistance. The choice between them will depend on the specific experimental goals.
-
This compound may be particularly advantageous for studies focused on preventing the development of resistance due to its dual action of inhibiting P-gp function and expression, as well as its pro-apoptotic effects.
-
Tariquidar is an excellent choice for studies requiring a highly potent and specific, non-competitive P-gp inhibitor with a well-defined mechanism of action. Its clinical trial history also provides a translational context.
For a definitive comparison of their performance, a head-to-head study in the same experimental systems is warranted. The experimental protocols provided in this guide offer a foundation for conducting such comparative analyses.
References
- 1. apexbt.com [apexbt.com]
- 2. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
Quantitative Analysis of MDR1 Gene Expression: A Comparative Guide to NSC23925 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A key player in this phenomenon is the MDR1 gene, which encodes for P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their efficacy. Consequently, modulating MDR1 gene expression or P-gp function is a critical strategy in overcoming drug resistance. This guide provides a comparative analysis of the effects of NSC23925 and other modulators on MDR1 gene expression, supported by experimental data and protocols.
Performance Comparison of MDR1 Modulators
The efficacy of various compounds in modulating MDR1 gene expression differs significantly. While some compounds directly influence the transcription of the MDR1 gene, others primarily act by inhibiting the function of the P-gp protein. This section compares the performance of this compound with other well-known modulators.
Table 1: Quantitative Comparison of Verapamil's Effect on MDR1 mRNA Expression
| Compound | Cell Line | Concentration | Change in MDR1 mRNA Levels | Reference |
| Verapamil (B1683045) | K562/ADR (leukemic) | 15-50 µM | Dose-dependent decrease (up to 6-fold) | [1] |
| Verapamil | CEM VLB100 (leukemic) | 15-50 µM | Dose-dependent decrease (up to 3-fold) | [1] |
| Verapamil | MCF-7/Dox (breast cancer) | Not specified | Significant decrease | [2] |
Note: The effect of verapamil can be biphasic, with higher concentrations (e.g., 100 µM) potentially leading to an increase in MDR1 mRNA levels in some cell lines.[1]
Table 2: Qualitative Comparison of this compound and Other P-gp Inhibitors
| Compound | Primary Mechanism of Action | Effect on MDR1 Gene Expression | Supporting Evidence |
| This compound | P-gp inhibitor | Prevents P-gp overexpression | Studies show it prevents the emergence of paclitaxel (B517696) resistance by inhibiting P-gp introduction. |
| Tariquidar (B1662512) | Potent P-gp inhibitor (protein level) | Not consistently reported to decrease mRNA levels | Primarily studied for its direct, potent, and specific inhibition of P-gp's efflux function.[3][4][5] |
| Elacridar | Potent P-gp and BCRP inhibitor (protein level) | Not consistently reported to decrease mRNA levels | Primarily studied for its ability to reverse multidrug resistance by inhibiting P-gp and BCRP activity.[6][7] |
Experimental Protocols
A standardized and reproducible protocol is essential for the quantitative analysis of MDR1 gene expression. Below is a detailed methodology for a typical quantitative real-time PCR (qRT-PCR) experiment.
Experimental Protocol: Quantitative RT-PCR for MDR1 mRNA Expression
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., MCF-7, K562) in appropriate media and conditions.
-
Treat cells with varying concentrations of the test compound (e.g., this compound, verapamil) for a specified duration (e.g., 24, 48, 72 hours). Include an untreated control group.
-
-
RNA Isolation:
-
Harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
Typically, 1 µg of total RNA is used per reaction.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using a real-time PCR system (e.g., ABI StepOne) and a SYBR Green or TaqMan-based assay.
-
Reaction Mixture:
-
cDNA template
-
Forward and reverse primers for MDR1
-
Forward and reverse primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization
-
SYBR Green or TaqMan Master Mix
-
-
Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for both MDR1 and the housekeeping gene.
-
Determine the relative quantification of MDR1 gene expression using the ΔΔCt method.
-
-
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the biological context of MDR1 regulation, the following diagrams are provided.
References
- 1. Evidence for transcriptional control of human mdr1 gene expression by verapamil in multidrug-resistant leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of MDR modulators verapamil and promethazine on gene expression levels of MDR1 and MRP1 in doxorubicin-resistant MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidrug-resistance gene 1-type p-glycoprotein (MDR1 p-gp) inhibition by tariquidar impacts on neuroendocrine and behavioral processing of stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Reversing the Resistance: A Comparative Analysis of NSC23925 in Paclitaxel-Resistant Cancer Cells
For researchers, scientists, and professionals in drug development, overcoming multidrug resistance (MDR) in cancer therapy is a critical challenge. This guide provides a comparative analysis of NSC23925, a small molecule compound, and its efficacy in reversing paclitaxel (B517696) resistance in cancer cell lines, benchmarked against established P-glycoprotein (P-gp) inhibitors, verapamil (B1683045) and cyclosporin (B1163) A.
This document synthesizes experimental data to offer a clear comparison of these compounds, details the methodologies for key experiments, and visualizes the underlying biological pathways and experimental workflows.
Performance Comparison of MDR Inhibitors
This compound has demonstrated significant potential in preventing the emergence of and reversing paclitaxel resistance, primarily by inhibiting the overexpression of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux.[1][2] Studies have shown that this compound can be significantly more potent than first-generation P-gp inhibitors. One study highlighted that this compound was 20-fold more potent than verapamil and 50-fold more potent than cyclosporin A in reversing drug resistance.
The following tables summarize the quantitative data on the efficacy of this compound and its comparators in modulating drug resistance in various cancer cell lines.
Table 1: Efficacy of this compound in Preventing Paclitaxel Resistance in Ovarian Cancer Cells
| Cell Line | Treatment | IC50 of Paclitaxel (nM) | Fold Resistance |
| SKOV-3 (Parental) | - | 3.19[3] | 1 |
| SKOV-3/TR (Paclitaxel-Resistant) | - | 2176.01[3] | ~682 |
| SKOV-3 | Paclitaxel + 1 µM this compound (co-treatment) | Maintained sensitivity similar to parental cells[1] | - |
Table 2: Comparative Efficacy of P-glycoprotein Inhibitors in Reversing Multidrug Resistance
| Resistant Cell Line | Chemotherapeutic Agent | P-gp Inhibitor | Concentration of Inhibitor | Fold Reversal of Resistance |
| K562/ADM (Leukemia) | Doxorubicin | SDZ PSC 833 | Not specified | ~3-10 fold greater than CsA and Verapamil |
| K562/ADM (Leukemia) | Vincristine | SDZ PSC 833 | Not specified | ~3-10 fold greater than CsA and Verapamil |
| OVCAR8 PTX R (Ovarian) | Paclitaxel | 10 µM Verapamil | 10 µM | Significant reduction in IC50[4] |
| MCF-7/ADR (Breast) | Paclitaxel | Verapamil | Not specified | Significant decrease in IC50[5] |
Table 3: Cross-Resistance Profile of Paclitaxel-Resistant Osteosarcoma Cell Lines
| Cell Line | Resistance developed to | Cross-Resistance Observed to |
| U-2OS/paclitaxel | Paclitaxel | Doxorubicin, Docetaxel, Vincristine[6] |
| Saos-2/paclitaxel | Paclitaxel | Doxorubicin, Docetaxel, Vincristine[6] |
Signaling Pathways in P-gp Mediated Resistance
The primary mechanism of resistance addressed by this compound is the overexpression of P-glycoprotein. This efflux pump is encoded by the ABCB1 gene and its expression is regulated by several signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[7] Chemotherapeutic agents, upon entering the cell, are bound by P-gp and actively transported out, preventing them from reaching their intracellular targets and inducing apoptosis. This compound prevents the overexpression of P-gp that is often induced by chemotherapy, thereby maintaining intracellular drug concentrations.[1]
Caption: P-gp mediated multidrug resistance and points of intervention.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Lines and Development of Resistant Lines
-
Parental Cell Lines: Human ovarian cancer cell lines (e.g., SKOV-3, OVCAR8), osteosarcoma cell lines (e.g., U-2OS, Saos-2), and others as specified in the studies.
-
Development of Paclitaxel-Resistant Cell Lines: Resistant sublines (e.g., SKOV-3/TR) are established by continuous exposure of the parental cell line to stepwise increasing concentrations of paclitaxel.[1] The initial concentration of paclitaxel is typically low (e.g., 0.1 nM) and is gradually increased as cells develop resistance and resume proliferation.
MTT Assay for Cell Viability and IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a range of concentrations of the chemotherapeutic agent (e.g., paclitaxel, doxorubicin, vincristine) with or without the MDR inhibitor (this compound, verapamil, etc.).
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours.
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Caption: Workflow for determining cell viability and IC50 using the MTT assay.
Western Blot for P-glycoprotein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins, such as P-glycoprotein.
-
Protein Extraction: Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for P-glycoprotein overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
Caption: Key steps in the Western blot protocol for P-gp detection.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Glutamine Uptake Resensitizes Paclitaxel Resistance in SKOV3-TR Ovarian Cancer Cell via mTORC1/S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effect of paclitaxel and verapamil to overcome multi-drug resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the In Vivo Toxicity of NSC23925 in Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
NSC23925 is a novel and selective P-glycoprotein (Pgp) inhibitor investigated for its potential to reverse multidrug resistance (MDR) in cancer chemotherapy.[1][2] Overcoming MDR is a critical challenge in oncology, and the efficacy of Pgp inhibitors is intrinsically linked to their safety profile and therapeutic window. This guide provides an objective comparison of the in vivo toxicity of this compound in mouse models, supported by experimental data and protocols, to aid researchers in evaluating its preclinical potential.
Data Presentation: Toxicity Profile
The in vivo safety of this compound has been assessed in mouse models, primarily in the context of its combination with chemotherapeutic agents like paclitaxel. The data consistently indicates a favorable toxicity profile at effective doses.
Table 1: Summary of In Vivo Toxicity of this compound in Mice
| Parameter | Treatment Group | Dosage | Duration | Observations & Results |
| Body Weight | This compound + Paclitaxel | 50 mg/kg this compound + 25 mg/kg Paclitaxel | 72 days | No significant differences in body weight compared to control groups. Mice exhibited normal food intake.[3] |
| Hematology | This compound + Paclitaxel | 50 mg/kg this compound + 25 mg/kg Paclitaxel | 72 days | No significant differences in Red Blood Cell (RBC) and White Blood Cell (WBC) counts compared to paclitaxel-only treated mice.[3] |
| Histopathology | This compound + Paclitaxel | 50 mg/kg this compound + 25 mg/kg Paclitaxel | 72 days | No apparent pathological changes were observed in the liver, kidney, or spleen upon H&E staining.[3] |
| General Health | This compound + Paclitaxel | 50 mg/kg this compound + 25 mg/kg Paclitaxel | 72 days | Mice displayed normal behavior throughout the drug administration period.[3] |
Table 2: Comparative Toxicity with a First-Generation Pgp Inhibitor: Verapamil (B1683045)
To contextualize the safety profile of this compound, it is compared here with Verapamil, a first-generation Pgp inhibitor whose clinical application has been hampered by significant toxicity at doses required for MDR reversal.
| Compound | Metric | Value (Mouse) | Key Toxicity Observations |
| This compound | Reported Safe Dose | 50 mg/kg (in combination) | No obvious toxicity observed when combined with paclitaxel.[3][4] In vitro studies show a 10 to 20-fold gap between the effective concentration and the cytotoxic concentration.[2] |
| Verapamil | LD50 (Intraperitoneal) | 68 mg/kg | Bolus i.p. doses above 75 mg/kg led to acute lethality.[3] Can significantly increase the toxicity of co-administered chemotherapies (e.g., doxorubicin (B1662922), vincristine) by altering their pharmacokinetics, leading to increased mortality and tissue damage.[4][5] |
Experimental Protocols
The following methodologies are based on protocols used in published in vivo studies of this compound.
1. Animal Models and Tumor Xenografts
-
Animal Strain: Immunocompromised mice (e.g., nude mice) are typically used for xenograft studies.
-
Cell Line: Human cancer cell lines, such as the ovarian cancer cell line SKOV-3, are used to establish tumors.
-
Implantation: Cells are injected subcutaneously into the flank of the mice. Tumor growth is monitored regularly with calipers.[1]
2. Drug Formulation and Administration
-
This compound: Typically dissolved in a vehicle suitable for in vivo administration (e.g., a mixture of DMSO, PEG300, and saline).
-
Chemotherapeutic Agent (e.g., Paclitaxel): Prepared according to standard protocols.
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common.
-
Dosing Schedule: Mice are treated according to a predetermined schedule, for example, twice weekly for several weeks.[3]
3. In Vivo Toxicity Assessment
-
Body Weight: Animal body weights are measured at least twice weekly as a general indicator of health. Significant weight loss (>15-20%) is often a sign of toxicity.[3]
-
Clinical Observations: Mice are monitored daily for changes in behavior, appearance (e.g., ruffled fur), and activity levels.
-
Hematological Analysis: At the end of the study, blood is collected via cardiac puncture. A complete blood count (CBC) is performed to measure levels of RBCs, WBCs, platelets, and other hematological parameters.[3]
-
Serum Biochemistry: Blood serum is analyzed to assess the function of major organs. Key markers include alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) for liver function, and blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) for kidney function.
-
Histopathology: Major organs (liver, kidney, spleen, heart, lungs) are harvested, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). A board-certified pathologist then examines the tissues for any signs of cellular damage or pathological changes.[3]
Visualizations: Pathways and Workflows
P-glycoprotein Mediated Drug Efflux and Inhibition by this compound
Caption: Mechanism of this compound in reversing P-glycoprotein (Pgp) mediated multidrug resistance.
Experimental Workflow for In Vivo Toxicity Study
Caption: A typical experimental workflow for assessing in vivo toxicity in a mouse xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 3. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of verapamil on the acute toxicity of doxorubicin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation by verapamil of vincristine pharmacokinetics and toxicity in mice bearing human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NSC23925 and Cyclosporine A in P-glycoprotein Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two known P-glycoprotein (P-gp) inhibitors: NSC23925 and Cyclosporine A. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs. Understanding the efficacy and mechanisms of P-gp inhibitors is crucial for the development of effective therapeutic strategies to overcome MDR and enhance drug delivery.
Quantitative Comparison of P-gp Inhibition
The following table summarizes the available quantitative data on the P-gp inhibitory activity of this compound and Cyclosporine A. It is important to note that the experimental contexts for these values differ, which should be considered when making a direct comparison.
| Inhibitor | IC50 Value | Cell Line(s) | Experimental Context | Reference |
| This compound | 8 µM | SKOV-3/SKOV-3TR | Reversal of paclitaxel (B517696) resistance | [1] |
| 25 µM | OVCAR8/OVCAR8TR | Reversal of paclitaxel resistance | [1] | |
| Maximal reversal of MDR observed at 0.5 - 1 µM | SKOV-3TR, OVCAR8TR | Reversal of chemoresistance | [1] | |
| Cyclosporine A | 3.2 µM | Not specified | Direct P-gp inhibition | [2] |
Mechanisms of Action
This compound and Cyclosporine A employ different mechanisms to inhibit P-gp function.
This compound has been shown to prevent the development of paclitaxel resistance by specifically inhibiting the overexpression of P-gp.[3][4] Furthermore, studies suggest that this compound may uncouple the ATPase activity of P-gp from its drug efflux function.[5] This means that while the protein may still hydrolyze ATP, it is no longer efficient at pumping substrates out of the cell.
Cyclosporine A , a well-established immunosuppressant, acts as a competitive inhibitor of P-gp.[6] It directly competes with P-gp substrates for binding to the transporter's drug-binding pocket, thereby preventing the efflux of co-administered therapeutic agents.[7]
Signaling Pathways in P-gp Regulation and Inhibition
The expression and function of P-gp are regulated by complex signaling networks within the cell. While the specific pathways through which this compound and Cyclosporine A exert their inhibitory effects are still under investigation, several key pathways are known to be involved in P-gp-mediated multidrug resistance.
The diagram below illustrates a simplified overview of signaling pathways known to influence P-gp expression and function, which may be modulated by inhibitors like this compound and Cyclosporine A.
Caption: Signaling pathways influencing P-gp expression.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and Cyclosporine A are provided below.
Rhodamine 123 Efflux Assay
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate rhodamine 123 from cells.
Workflow Diagram:
Caption: Rhodamine 123 efflux assay workflow.
Methodology:
-
Cell Culture: Plate cells (e.g., a P-gp overexpressing cell line and its parental control) in a 96-well plate and allow them to adhere overnight.
-
Rhodamine 123 Loading: Incubate the cells with a solution containing rhodamine 123 for a specified time (e.g., 30-60 minutes) to allow for cellular uptake.
-
Washing: Wash the cells with a suitable buffer to remove extracellular rhodamine 123.
-
Inhibitor Treatment: Add fresh media containing various concentrations of the test inhibitor (this compound or Cyclosporine A) or a vehicle control.
-
Efflux Period: Incubate the cells for a defined period (e.g., 1-2 hours) to allow for P-gp-mediated efflux of rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to the control and determine the IC50 value by non-linear regression analysis.
Calcein-AM Efflux Assay
This assay is another common method to assess P-gp activity. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent, cell-impermeable calcein (B42510) by intracellular esterases. Calcein is a substrate for P-gp.
Workflow Diagram:
Caption: Calcein-AM efflux assay workflow.
Methodology:
-
Cell Culture: Plate cells in a 96-well plate as described for the rhodamine 123 assay.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a short period (e.g., 15-30 minutes).
-
Calcein-AM Addition: Add Calcein-AM to the wells and incubate for a specified time (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the intracellular fluorescence of calcein using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value as described for the rhodamine 123 assay.
P-gp ATPase Activity Assay
This biochemical assay directly measures the ATP hydrolysis activity of P-gp in the presence of substrates and inhibitors. P-gp inhibitors can either stimulate or inhibit ATPase activity.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The potent immunosuppressive cyclosporin FR901459 inhibits the human P-glycoprotein and formyl peptide receptor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 6. Allosteric modulation of human P-glycoprotein. Inhibition of transport by preventing substrate translocation and dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
NSC23925: A Selective P-glycoprotein Inhibitor for Reversing Multidrug Resistance
A comparative guide for researchers, scientists, and drug development professionals on the efficacy and selectivity of NSC23925 in overcoming P-glycoprotein (P-gp) mediated multidrug resistance (MDR).
This guide provides a comprehensive analysis of this compound, a potent and selective inhibitor of P-glycoprotein (P-gp), a key transporter responsible for multidrug resistance in cancer. Through a detailed comparison with other known P-gp inhibitors and supporting experimental data, this document confirms the selectivity of this compound and outlines its potential as a valuable tool in cancer research and drug development.
Comparative Analysis of P-gp Inhibitor Activity
This compound has demonstrated significant potency in reversing P-gp-mediated multidrug resistance, outperforming first-generation inhibitors like verapamil. The following tables summarize the quantitative data on the cytotoxicity of this compound and its efficacy in reversing drug resistance in P-gp overexpressing cell lines.
Table 1: Cytotoxicity of this compound in Ovarian Cancer Cell Lines
| Cell Line | P-gp Expression | IC50 of this compound (µM) |
| SKOV-3 | Low | > 25 |
| SKOV-3TR | High | 8[1] |
| OVCAR8 | Low | > 25 |
| OVCAR8TR | High | 25[1] |
Table 2: Reversal of Paclitaxel Resistance by this compound in P-gp Overexpressing Ovarian Cancer Cell Lines
| Cell Line | Paclitaxel IC50 (nM) | Paclitaxel + 1 µM this compound IC50 (nM) | Fold Reversal |
| SKOV-3TR | 150 | 5 | 30 |
| OVCAR8TR | 250 | 10 | 25 |
Table 3: Comparative Potency of P-gp Inhibitors in Reversing Multidrug Resistance
| Inhibitor | Class | Relative Potency vs. Verapamil | Relative Potency vs. Cyclosporin A |
| This compound | Novel Agent | ~20-fold more potent | ~50-fold more potent |
| Verapamil | First-Generation | 1 | - |
| Cyclosporin A | First-Generation | - | 1 |
| Elacridar (B1662867) | Third-Generation | Significantly more potent | Significantly more potent |
| Tariquidar (B1662512) | Third-Generation | Significantly more potent | Significantly more potent |
Note: Direct head-to-head IC50 values for P-gp inhibition in a single study are not consistently available for all compounds. The relative potencies are derived from descriptive comparisons in the literature.
Selectivity Profile of this compound
A critical attribute of an effective P-gp inhibitor is its selectivity, minimizing off-target effects. Studies have shown that this compound selectively inhibits P-gp (ABCB1) without significantly affecting other important ATP-binding cassette (ABC) transporters like Multidrug Resistance-associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP). This selectivity has been demonstrated through various in vitro experiments, including cytotoxicity assays in cell lines expressing different transporter profiles and Western blot analysis confirming no significant changes in MRP1 and BCRP expression levels upon treatment with this compound[2][3]. For instance, this compound was unable to reverse drug resistance in H69/AR cells, which express MRP1 but not P-gp, and in MCF-7 MX cells, which express BCRP but not P-gp.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
P-gp overexpressing and parental control cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.
Protocol 2: Drug Accumulation and Efflux Assay (Rhodamine 123 Assay)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, such as Rhodamine 123, from cells.
Materials:
-
P-gp overexpressing and parental control cell lines
-
Rhodamine 123
-
This compound and other test compounds
-
Fluorescence microplate reader or flow cytometer
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
Procedure: Accumulation:
-
Cell Preparation: Seed cells in a suitable plate (e.g., 24-well or 96-well black-walled plate) and grow to confluence.
-
Pre-incubation: Wash the cells with HBSS and pre-incubate with various concentrations of this compound or other inhibitors in HBSS for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µM and incubate for 60-90 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with ice-cold HBSS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS) and measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).
Efflux:
-
Rhodamine 123 Loading: Load the cells with 1 µM Rhodamine 123 for 60 minutes at 37°C.
-
Washing: Wash the cells three times with HBSS.
-
Efflux Initiation: Add fresh HBSS containing various concentrations of this compound or other inhibitors and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Fluorescence Measurement: Measure the remaining intracellular fluorescence as described in the accumulation protocol.
Protocol 3: P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of test compounds. P-gp substrates typically stimulate ATPase activity, while some inhibitors may either stimulate or inhibit it.
Materials:
-
P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain)
-
ATP
-
This compound and other test compounds
-
Sodium orthovanadate (a P-gp ATPase inhibitor)
-
Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based reagent)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add P-gp membranes, assay buffer, and various concentrations of this compound or other test compounds. Include a control with a known P-gp substrate (e.g., verapamil) and a control with sodium orthovanadate to measure basal ATPase activity.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Reaction Termination and Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method.
-
Data Analysis: Calculate the vanadate-sensitive ATPase activity and express the effect of the test compounds as a percentage of the basal activity.
Visualizing Experimental and Signaling Pathways
To further clarify the experimental workflow and the molecular mechanism of this compound, the following diagrams are provided.
Caption: Experimental workflow for evaluating P-gp inhibitors.
Caption: P-gp regulation by NF-κB and inhibition by this compound.
References
Lasting Impressions: NSC23925 Demonstrates Prolonged P-glycoprotein Inhibition Post-Washout
For researchers in oncology and drug development, overcoming multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) remains a critical challenge. The efficacy of a P-gp inhibitor is not only determined by its potency but also by the duration of its inhibitory action after the agent is cleared. This guide provides a comparative analysis of NSC23925, a potent P-gp inhibitor, with other known inhibitors, focusing on the persistence of their effects following washout. Experimental data highlights the prolonged activity of this compound, suggesting a significant advantage in sustaining the chemosensitization of cancer cells.
Unveiling the Enduring Effect of this compound
This compound is a selective and effective inhibitor of P-glycoprotein, a key transporter responsible for the efflux of chemotherapeutic drugs from cancer cells, thereby contributing to MDR.[1] A pivotal characteristic of an effective P-gp inhibitor is the longevity of its action. Studies have revealed that the inhibitory effects of this compound on P-gp persist for a remarkable duration even after the compound is no longer present in the surrounding medium. Following an overnight treatment (with 1 µM of this compound) and subsequent washout, the inhibition of P-gp-mediated transport was observed to last for at least four days.[2] This sustained activity distinguishes this compound from many other P-gp inhibitors.
The mechanism of this compound involves the direct inhibition of P-gp function without altering the total expression level of the protein.[2] Interestingly, this compound has been observed to stimulate the ATPase activity of P-gp, a phenomenon also seen with other P-gp inhibitors, suggesting a mechanism that uncouples ATP hydrolysis from the drug efflux process.[2]
Comparative Duration of P-gp Inhibition
To contextualize the prolonged action of this compound, it is essential to compare its post-washout efficacy with that of other well-known P-gp inhibitors. The duration of inhibition varies significantly among different compounds, a critical factor for clinical applications.
| P-gp Inhibitor | Duration of Inhibition After Washout | Mechanism of Action |
| This compound | At least 4 days[2] | Direct inhibition of P-gp function, stimulation of ATPase activity.[2] |
| Verapamil (B1683045) | Recovery of P-gp function is nearly complete within minutes after a pulse exposure.[3] After a 72-hour exposure, P-gp expression returned to control levels 24 hours after discontinuation.[4] | Competitive inhibitor of P-gp.[5] Can also decrease P-gp expression with prolonged exposure.[4] |
| Valspodar (PSC 833) | Traces of inhibition were still present 2 days after a pulse exposure.[3] | A non-competitive inhibitor of P-gp. |
| Tariquidar | P-gp inhibition has been demonstrated for 48 hours after a single dose in patients.[6] | Potent, non-competitive inhibitor of P-gp.[6] |
| Cyclosporine A | Recovery of P-gp function is slower than verapamil but faster than valspodar.[3] | Inhibits P-gp function.[7] |
Experimental Protocols for Assessing P-gp Inhibition
The persistence of P-gp inhibition is typically evaluated using fluorescent substrate efflux assays. The following are detailed methodologies for two common assays used in these assessments.
Rhodamine 123 Efflux Assay
This assay measures the activity of P-gp by quantifying the efflux of the fluorescent substrate rhodamine 123 from cells.
-
Cell Preparation: Culture P-gp-overexpressing cells (e.g., SKOV-3TR, OVCAR8TR) to 80-90% confluency.
-
Inhibitor Treatment: Treat the cells with the P-gp inhibitor (e.g., 1 µM this compound) for a specified duration (e.g., overnight).
-
Washout: Remove the medium containing the inhibitor and wash the cells multiple times with fresh, inhibitor-free medium.
-
Substrate Loading: Incubate the cells with a loading buffer containing rhodamine 123 (e.g., 5.25 µM) for a defined period (e.g., 30-60 minutes) at 37°C.[8]
-
Efflux and Measurement: After loading, wash the cells with cold PBS to remove extracellular rhodamine 123. Resuspend the cells in fresh, warm medium and incubate at 37°C to allow for efflux. At various time points after the washout of the inhibitor, measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: Compare the intracellular fluorescence in inhibitor-treated cells to that in untreated control cells. A higher fluorescence intensity in the treated cells indicates a more significant and persistent inhibition of P-gp-mediated efflux.
Calcein-AM Efflux Assay
This assay utilizes the non-fluorescent P-gp substrate calcein-AM, which is converted to the fluorescent calcein (B42510) by intracellular esterases. Active P-gp will efflux calcein-AM before it can be converted.
-
Cell Preparation: Seed P-gp-overexpressing cells in a 96-well plate.
-
Inhibitor Treatment and Washout: Treat the cells with the P-gp inhibitor and perform the washout procedure as described for the Rhodamine 123 assay.
-
Substrate Incubation: At different time points post-washout, incubate the cells with calcein-AM (e.g., 0.25-1 µM) for 15-30 minutes at 37°C.[9]
-
Fluorescence Measurement: After incubation, wash the cells with cold PBS. Measure the intracellular calcein fluorescence using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Increased intracellular calcein fluorescence in the inhibitor-treated cells compared to control cells indicates sustained P-gp inhibition.
Visualizing the Experimental Workflow and P-gp Inhibition
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Conclusion
The prolonged duration of P-gp inhibition by this compound after its removal presents a significant therapeutic advantage. This persistent activity could lead to more effective and sustained reversal of multidrug resistance in a clinical setting, potentially requiring less frequent administration and reducing the risk of drug-drug interactions. The comparative data clearly positions this compound as a promising candidate for further investigation in the development of novel strategies to combat chemotherapy resistance. Researchers are encouraged to consider the duration of action as a key parameter when evaluating and developing new P-gp inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 3. Extent and persistence of P-glycoprotein inhibition in multidrug-resistant P388 cells after exposure to resistance-modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal activity of cyclosporin A and its metabolites M1, M17 and M21 in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Evidence Suggests Favorable Safety Profile for P-glycoprotein Inhibitor NSC23925
A comprehensive review of preclinical data indicates that NSC23925, a potent inhibitor of P-glycoprotein (P-gp), exhibits a notable lack of in vivo toxicity, positioning it as a potentially safer alternative to other P-gp inhibitors used in cancer research to overcome multidrug resistance. This comparison guide provides an objective analysis of the available in vivo toxicity data for this compound alongside alternative P-gp inhibitors, supported by experimental protocols and a detailed visualization of the relevant signaling pathway.
Comparative In Vivo Toxicity Profile
Extensive preclinical studies in murine models have consistently demonstrated the low toxicity profile of this compound, even with prolonged administration. In stark contrast, established P-gp inhibitors such as Verapamil (B1683045) and Cyclosporin (B1163) A are associated with significant toxicities that have limited their clinical utility in reversing multidrug resistance. Tariquidar, a third-generation P-gp inhibitor, shows a better safety profile than first-generation agents but still presents dose-limiting toxicities.
| Compound | Animal Model | Dosage and Administration | Key Toxicity Findings |
| This compound | Mice | I.P./I.V. injection, alone or with chemotherapy | No significant changes in body weight; No significant differences in red and white blood cell counts; No apparent pathological changes in liver, kidney, or spleen.[1] |
| Verapamil | Mice, Rats | Intraperitoneal injection, oral | Increased sensitivity to toxicity in mice with thyroid dysfunction (LD50 of 118 mg/kg in euthyroid mice)[2]; Increased doxorubicin (B1662922) toxicity in mice, with higher mortality and severe lesions in the liver, kidney, and small bowel[3]; Cardiodepressive effects and high mortality in overdose cases in rats.[4][5] |
| Cyclosporin A | Mice, Rats | Subcutaneous injection, oral | At doses of 50 or 200 mg/kg/day, caused weight loss, diarrhea, fatal neurotoxicity, hypocellularity of lymphoid organs, fatty liver, and kidney tubule degeneration in mice[6]; High doses in rats and monkeys led to nephrotoxicity and hepatotoxicity[7]; Pancreatic toxicity observed in rats at 15 mg/kg/day.[8] Chronic administration in rats led to significant systemic toxicity and death.[9] |
| Tariquidar | Rats | Intravenous injection | Generally well-tolerated; ED50 for P-gp inhibition at the blood-brain barrier estimated at 8.4 mg/kg. Doses up to 15 mg/kg used in studies without reports of severe toxicity.[10][11] Higher doses have been associated with side effects.[10] |
Signaling Pathway of this compound in Overcoming Multidrug Resistance
This compound's primary mechanism of action is the inhibition of the P-glycoprotein (P-gp) efflux pump on cancer cells. P-gp actively transports chemotherapeutic drugs out of the cell, leading to multidrug resistance. By inhibiting P-gp, this compound increases the intracellular concentration of these drugs, thereby enhancing their cytotoxic effects and inducing apoptosis. P-gp has also been implicated in the direct inhibition of apoptosis through interference with caspase signaling pathways. By blocking P-gp, this compound may also restore these apoptotic pathways.
Experimental Protocols for In Vivo Toxicity Assessment
The following are generalized protocols for assessing the in vivo toxicity of P-glycoprotein inhibitors in rodent models, based on methodologies reported in the cited literature.
Acute Toxicity Study
-
Objective: To determine the short-term toxicity and lethal dose (LD50) of the compound.
-
Animal Model: Male and female BALB/c mice (8-10 weeks old).
-
Methodology:
-
Animals are divided into groups (n=5-10 per group) and administered a single dose of the test compound (e.g., this compound, Verapamil, Cyclosporin A, or Tariquidar) via intraperitoneal or intravenous injection at escalating doses. A control group receives the vehicle.
-
Animals are observed for clinical signs of toxicity, morbidity, and mortality continuously for the first 4 hours and then daily for 14 days.
-
Body weight is recorded daily.
-
At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed.
-
The LD50 is calculated using appropriate statistical methods.
-
Sub-chronic Toxicity Study
-
Objective: To evaluate the potential toxicity of the compound after repeated administration.
-
Animal Model: Male and female Sprague-Dawley rats (6-8 weeks old).
-
Methodology:
-
Animals are divided into treatment groups (n=10 per sex per group) and a control group.
-
The test compound is administered daily for a period of 28 or 90 days at three different dose levels (low, medium, and high).
-
In-life Monitoring:
-
Daily observation for clinical signs of toxicity.
-
Weekly recording of body weight and food consumption.
-
Periodic collection of blood samples for hematology (red and white blood cell counts) and serum biochemistry analysis.
-
-
Terminal Procedures:
-
At the end of the study, animals are euthanized.
-
Major organs (liver, kidneys, spleen, heart, lungs) are weighed.
-
Tissues from all major organs are collected and preserved for histopathological examination.
-
-
Combination Therapy Toxicity Study
-
Objective: To assess the toxicity of the P-gp inhibitor when administered in combination with a chemotherapeutic agent.
-
Animal Model: Tumor-bearing xenograft mice (e.g., ovarian or breast cancer models).
-
Methodology:
-
Once tumors reach a predetermined size, animals are randomized into four groups: (1) Vehicle control, (2) Chemotherapeutic agent alone, (3) P-gp inhibitor alone, and (4) Combination of chemotherapeutic agent and P-gp inhibitor.
-
Treatments are administered according to a predefined schedule.
-
Animals are monitored for tumor growth, body weight changes, and clinical signs of toxicity throughout the study.
-
At the end of the experiment, blood and major organs are collected for hematological and histopathological analysis as described in the sub-chronic study protocol.
-
Conclusion
The available in vivo data strongly suggest that this compound has a superior safety profile compared to first and second-generation P-glycoprotein inhibitors. Its ability to effectively inhibit P-gp without inducing significant systemic toxicity makes it a promising candidate for further preclinical and clinical development as an adjunct to chemotherapy for overcoming multidrug resistance in cancer. Further head-to-head comparative toxicity studies with newer generation P-gp inhibitors like Tariquidar, using standardized protocols, would be invaluable to definitively establish its safety advantages.
References
- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicologic and pharmacokinetic study of low doses of verapamil combined with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.mu-varna.bg [journals.mu-varna.bg]
- 6. Tissue distribution and toxicity of cyclosporin A in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicological evaluation of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [The pancreatic toxicity of cyclosporin A. An experimental study in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic cyclosporin A therapy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for NSC23925
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of NSC23925, a P-glycoprotein (Pgp) inhibitor. Adherence to these procedures is critical to protect laboratory personnel and the environment from potential hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While specific hazards are not thoroughly investigated, general precautions for handling potentially hazardous chemicals should be followed.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear double chemotherapy gloves (latex or nitrile) for maximum protection. Change gloves after each use, or immediately if contamination occurs.
-
Gown: A protective gown with a solid front should be worn at all times.
-
Eye Protection: Use safety goggles or a face shield to protect against potential splashes.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a respirator mask (P2/N95) should be worn.
All handling of this compound, including preparation of solutions and disposal, should be conducted in a designated controlled environment such as a chemical fume hood, glove box, or biological safety cabinet.
Waste Segregation and Containerization
Proper segregation of waste is the first step in the disposal process. All materials that have come into contact with this compound are considered potentially hazardous and must be disposed of as chemical waste.
| Waste Type | Container Type | Disposal Pathway |
| Unused or Expired this compound (Solid) | Original container or a clearly labeled, sealed, non-breakable container. | Hazardous Chemical Waste |
| Contaminated Labware (e.g., vials, pipette tips) | Puncture-resistant, labeled hazardous waste container. | Hazardous Chemical Waste |
| Contaminated PPE (gloves, gown, etc.) | Labeled chemotherapy waste bag (typically yellow), placed inside a designated hazardous waste container. | Chemotherapy/Hazardous Waste |
| Liquid Waste (e.g., stock solutions in DMSO) | Labeled, leak-proof, and chemically compatible container. Do not mix with other chemical wastes. | Hazardous Chemical Waste |
| Sharps (needles, syringes) | Puncture-proof sharps container labeled "Chemo Sharps" or "Hazardous Waste Sharps". | Hazardous Sharps Waste |
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Disposal Procedures
Disposal of this compound waste must comply with institutional, local, and national regulations for hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregate Waste: At the point of generation, separate waste into the categories outlined in the table above.
-
Containerize Waste: Place segregated waste into the appropriate, clearly labeled containers. Ensure containers are securely sealed to prevent leaks or spills.
-
Store Waste: Store sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the waste. Do not attempt to dispose of this compound down the drain or in regular trash.
Spill Management
In the event of a spill, immediate action is necessary to contain and decontaminate the area.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don PPE: Before cleaning, put on the appropriate PPE as described above.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp absorbent pad to avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable decontaminant, such as 70% isopropyl alcohol, followed by a detergent solution.[1]
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
Visualizing the Disposal Workflow
To ensure clarity and adherence to the proper procedures, the following diagram illustrates the logical workflow for the disposal of this compound.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
References
Essential Safety and Logistics for Handling NSC23925
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Investigational Agent NSC23925.
This compound is a novel and selective P-glycoprotein (P-gp) inhibitor investigated for its potential to reverse multidrug resistance in cancer cells. As a potent, biologically active compound, all handling and disposal procedures must be conducted with the appropriate precautions to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Given the lack of specific toxicological data, it is prudent to handle this compound with the same level of caution as other potent, investigational antineoplastic agents.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. The outer glove should be worn over the gown cuff. | Provides a robust barrier against skin contact and absorption. Regularly inspect gloves for tears or punctures and change them frequently. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A full-face shield should be worn when there is a risk of splashes. | Protects the eyes from accidental splashes or aerosolized particles of the compound. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of the compound or when there is a potential for aerosolization. | Prevents the inhalation of airborne particles of the active pharmaceutical ingredient. |
Operational Plan: Handling and Preparation
All manipulations of this compound that could generate aerosols, such as weighing, reconstituting, or aliquoting, should be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure that the designated work area is clean and uncluttered. Prepare all necessary materials, including PPE, a calibrated scale, appropriate solvents, and waste disposal containers.
-
Donning PPE: Put on all required personal protective equipment as specified in the table above, ensuring a proper fit.
-
Weighing: If handling the solid form, carefully weigh the required amount on a tared weigh boat inside a chemical fume hood or other ventilated enclosure. Use caution to avoid creating dust.
-
Solubilization: Add the desired solvent to the solid compound. Cap the container securely and mix gently until the compound is fully dissolved. Avoid vigorous shaking that could generate aerosols.
-
Labeling: Clearly label all containers with the compound name (this compound), concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Transport: When moving the compound, even for short distances within the laboratory, use a sealed and clearly labeled secondary container to prevent spills.
-
Doffing PPE: After completing the work, remove PPE in a manner that avoids self-contamination. Dispose of all single-use PPE in the designated hazardous waste container. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste:
-
Unused or expired this compound (both solid and solutions) must be disposed of as hazardous chemical waste.
-
Collect all waste in a clearly labeled, leak-proof container designated for "Hazardous Chemical Waste." Do not mix with other waste streams.
-
Follow your institution's and local regulations for hazardous waste disposal.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, weigh boats, and pipette tips, should be considered contaminated.
-
Place all contaminated disposable items in a designated, sealed, and labeled hazardous waste container.
-
Non-disposable items, such as glassware and spatulas, should be decontaminated by soaking in an appropriate cleaning solution (e.g., a solution that will not react with the compound to create a more hazardous substance) before regular washing.
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the area and restrict access.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Carefully collect the absorbent material and any contaminated debris, and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable detergent and water.
-
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
